Mahmoodin
Description
Structure
3D Structure
Properties
CAS No. |
140163-23-1 |
|---|---|
Molecular Formula |
C30H38O8 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate |
InChI |
InChI=1S/C30H38O8/c1-18(32)37-24-15-21-26(2,3)23(33)8-10-27(21,4)20-7-11-28(5)22(29(20,24)6)16-25(34)38-30(28,36-14-12-31)19-9-13-35-17-19/h8-10,13,16-17,20-21,24,31H,7,11-12,14-15H2,1-6H3/t20-,21+,24-,27-,28-,29-,30+/m1/s1 |
InChI Key |
HGUQPCAWIZIAKO-GALXXUDFSA-N |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)OCCO)C)C)(C)C |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@]([C@@]4(CC3)C)(C5=COC=C5)OCCO)C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)OCCO)C)C)(C)C |
Synonyms |
17-glycolyldeoxygedunin gedunin, 17-glycolyldeoxy- mahmoodin |
Origin of Product |
United States |
Foundational & Exploratory
Mahmoodin: A Technical Guide on its Chemical Structure, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mahmoodin is a naturally occurring tetranortriterpenoid, a class of complex chemical compounds known as limonoids, isolated from the oil of the Neem tree (Azadirachta indica)[1][2][3]. First described in 1992, its structure was elucidated through extensive spectral analysis[1][3]. This compound has demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria, marking it as a compound of interest for further investigation in drug development[1][3]. This document provides a comprehensive overview of the chemical structure of this compound, a summary of the methodologies used for its isolation and structural determination, and a review of its known biological activities.
Chemical Structure and Properties
This compound is a complex limonoid characterized by a highly oxygenated and modified triterpene skeleton. Its identity has been unequivocally established through spectroscopic methods and is supported by the following structural details.
Systematic Identification
-
IUPAC Name : [(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate[4].
-
Synonyms : 17-Glycolyldeoxygedunin[4].
-
Molecular Formula : C₃₀H₃₈O₈[4].
-
SMILES String : CC(=O)O[C@@H]1C[C@@H]2--INVALID-LINK--C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O--INVALID-LINK--C)(C5=COC=C5)OCCO)C)C[4].
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 526.6 g/mol | PubChem[4] |
| Exact Mass | 526.25666817 Da | PubChem[4] |
| CAS Number | 140163-23-1 | PubChem[4] |
| UV Maxima (in MeOH) | 210 nm, 237 nm | Siddiqui et al., 1992 |
Experimental Protocols
The isolation and structural elucidation of this compound were first reported by Siddiqui et al. in the Journal of Natural Products (1992). While the full, detailed experimental parameters are contained within the original publication, this section outlines the established workflow based on the available abstracts and standard practices in natural product chemistry.
General Workflow for Isolation and Identification
The process of isolating and identifying a novel natural product like this compound follows a multi-step procedure, beginning with extraction from the source material and culminating in detailed structural analysis.
Isolation from Azadirachta indica
This compound was isolated from Neem oil alongside seven other known tetranortriterpenoids, including gedunin and nimbin[1][3]. The general procedure involves:
-
Extraction : The crude Neem oil is subjected to solvent extraction to partition the constituents based on polarity.
-
Chromatography : The resulting extract is then subjected to multiple rounds of column chromatography, likely using silica gel as the stationary phase, with a gradient of solvents to separate the complex mixture of limonoids.
-
Purification : Fractions containing compounds of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The molecular structure of this compound was determined using a combination of spectroscopic techniques[1][3]:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy : To identify key functional groups and conjugated systems. For this compound, UV maxima were observed at 210 and 237 nm[5].
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the cornerstone of structure elucidation. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to piece together the carbon skeleton and the placement of protons and functional groups.
-
Circular Dichroism (CD) Spectroscopy : The absolute configuration of the stereocenters in this compound was established by comparing its CD spectrum with those of known tetranortriterpenoids[1][3].
Biological Activity and Mechanism of Action
Antibacterial Activity
Interestingly, a 2016 study found that the closely related limonoid, gedunin, had no effect on the viability of Helicobacter pylori at the concentrations tested[6]. This suggests that the antibacterial activity of these compounds may be specific to certain bacterial species and that the unique structural features of this compound, namely the 17-glycolyldeoxy group, may be crucial for its bioactivity.
Potential Signaling Pathways: Insights from Gedunin
While the precise molecular mechanism and signaling pathways affected by this compound's antibacterial action have not been elucidated, studies on the structurally similar compound gedunin offer valuable insights. Gedunin has been shown to possess potent anti-inflammatory and antiseptic properties. In a study on lipopolysaccharide (LPS)-induced sepsis in rats, gedunin was found to attenuate the HMGβ1/NLRP3/NF-κB signaling pathway [4]. This pathway is a critical component of the inflammatory response.
The inhibition of this pathway by gedunin suggests a potential mechanism that could be explored for this compound, as bacterial infections often trigger a strong inflammatory response.
Conclusion and Future Directions
This compound is a structurally defined tetranortriterpenoid from A. indica with established antibacterial potential. While its chemical properties are well-documented, significant opportunities for further research exist. Key areas for future investigation include:
-
Quantitative Antibacterial Studies : Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad panel of clinically relevant bacteria is essential to understand its therapeutic potential.
-
Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which this compound exerts its antibacterial effects.
-
Pharmacokinetic and Toxicological Profiling : In vivo studies are required to assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues of this compound could lead to the development of more potent and selective antibacterial agents.
The unique structure and promising bioactivity of this compound make it a compelling lead compound for the development of new antibacterial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant, anti-inflammatory and antiseptic molecular actions of gedunin against lipopolysaccharide-induced sepsis in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Gedunin-A Limonoid from the Meliaceae Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of nimbolide against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Mahmoodin from Azadirachta indica: A Technical Guide to Isolation, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the isolation and characterization of Mahmoodin, a tetranortriterpenoid found in Azadirachta indica (neem). The document details the experimental protocols for extraction and purification, summarizes key quantitative data, and explores the compound's known biological activities. Visualizations of the experimental workflow and relevant biological pathways are included to facilitate understanding.
Introduction
Azadirachta indica A. Juss, commonly known as the neem tree, is a member of the Meliaceae family and a cornerstone of traditional medicine in many parts of the world.[1] It is a rich source of structurally complex and biologically active secondary metabolites, particularly a class of tetranortriterpenoids known as limonoids.[2][3] These compounds, including azadirachtin, nimbin, nimbolide, and gedunin, are responsible for the well-documented insecticidal, anti-inflammatory, and anticancer properties of neem extracts.[2][3]
This compound is a tetranortriterpenoid that has been successfully isolated from neem oil.[4][5] It is recognized for its significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making it a compound of interest for the development of new antimicrobial agents.[4][5][6] This guide offers a detailed look into the scientific procedures for isolating and characterizing this compound for research and development purposes.
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are essential for its identification and characterization. While a complete public dataset is not available, the fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₃₈O₈ | [4] |
| Molecular Weight | 526.6 g/mol | [4] |
| Class | Tetranortriterpenoid (Limonoid) | [4] |
| Source | Azadirachta indica (Neem) Oil | [4][5] |
| Known Co-isolates | Azadirone, Epoxyazadiradione, Nimbin, Gedunin, Azadiradione, Deacetylnimbin, 17-Hydroxyazadiradione |[4][5] |
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data
Note: A complete, publicly available, assigned NMR dataset for this compound is not available. The following represents a general expectation for a complex tetranortriterpenoid structure and should be confirmed by 2D NMR experiments upon isolation.
| ¹H NMR (Representative Shifts δ ppm) | ¹³C NMR (Representative Shifts δ ppm) |
| 7.40 - 7.20 (m, Furan ring protons) | > 200 (Ketone C=O) |
| 6.30 - 6.10 (m, Furan ring protons) | 175 - 165 (Ester/Lactone C=O) |
| 5.80 - 5.40 (m, Olefinic protons) | 160 - 110 (Aromatic/Olefinic carbons) |
| 4.50 - 3.50 (m, Protons on oxygenated carbons) | 110 - 100 (Furan ring carbons) |
| 2.50 - 1.00 (m, Aliphatic protons) | 90 - 50 (Oxygenated carbons) |
| 1.20 - 0.80 (s, Methyl protons) | 50 - 15 (Aliphatic carbons) |
Experimental Protocols
The following sections describe a representative methodology for the isolation and characterization of this compound from Azadirachta indica seeds, synthesized from established protocols for neem limonoids.
Extraction of Neem Oil
A variety of methods can be employed for the extraction of oil from neem seeds, with solvent extraction being common for laboratory-scale preparations aimed at isolating bioactive compounds.
Protocol: Soxhlet Extraction
-
Seed Preparation: Procure mature neem seeds and manually remove the pulp. Dry the seeds in the shade for 10-15 days and de-hull to obtain the kernels.
-
Grinding: Grind the dried kernels into a coarse powder (e.g., 32 mesh size) using a mechanical grinder.[7]
-
Extraction:
-
Accurately weigh approximately 100 g of the powdered neem kernel and place it into a cellulose thimble.
-
Place the thimble into a Soxhlet extractor.
-
Add 500 mL of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.[8]
-
-
Solvent Removal: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to yield the crude neem oil rich in limonoids.[8]
Isolation and Purification of this compound
Purification of a specific limonoid like this compound from the complex crude oil requires multi-step chromatographic separation.
Protocol: Column Chromatography and HPLC
-
Crude Fractionation (Solvent Partitioning):
-
Dissolve the crude methanolic extract in methanol and partition sequentially with n-hexane to remove non-polar fats and lipids. Discard the hexane layer.
-
The resulting defatted methanol extract contains the limonoid fraction.
-
-
Silica Gel Column Chromatography (Initial Purification):
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).
-
Adsorb the defatted methanolic extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 9:1 to 1:1 v/v), followed by ethyl acetate:methanol mixtures.[8][9]
-
Collect fractions (e.g., 25 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 3:2) and visualizing with vanillin-sulfuric acid reagent and heat.
-
Pool fractions with similar TLC profiles that correspond to the expected polarity of tetranortriterpenoids.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Further purify the enriched fractions containing this compound using preparative HPLC.
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).[9]
-
Mobile Phase: An isocratic or gradient system of methanol and water (e.g., starting with 50:50 v/v).[9]
-
Detection: UV detector at 215 nm.[9]
-
Inject the sample and collect the peak corresponding to this compound. The precise retention time must be determined using an analytical run and comparison with literature or a standard if available.
-
Remove the solvent from the collected fraction under vacuum to obtain pure this compound.
-
Characterization of this compound
The identity and purity of the isolated compound should be confirmed using modern spectroscopic techniques.
-
Mass Spectrometry (MS): Determine the exact molecular weight and fragmentation pattern using High-Resolution Mass Spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl₃) to elucidate the complete chemical structure and confirm identity.[4]
Antibacterial Activity Assay
The biological activity of the purified this compound can be quantified using standard microbiological assays.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Assay Method: Employ the broth microdilution method in 96-well microtiter plates.
-
Procedure:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) directly in the microtiter plate wells.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the isolation and biological testing of this compound.
Table 3: Yield and Purity of this compound from Azadirachta indica
Note: Specific yield data for this compound is not widely published. The values below are representative estimates for limonoid isolation from neem and will vary based on source material and procedural efficiency.
| Stage | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |
| Oil Extraction | 1 kg Neem Kernels | Crude Neem Oil | 30 - 45% | N/A |
| Crude Fractionation | 100 g Crude Oil | Defatted Limonoid Extract | 5 - 10% | < 5% |
| Column Chromatography | 5 g Limonoid Extract | Enriched this compound Fraction | 0.1 - 0.5% | 40 - 60% |
| Preparative HPLC | 100 mg Enriched Fraction | Pure this compound | 0.01 - 0.05% (of extract) | > 95% |
Table 4: Antibacterial Activity of Neem Limonoids (Representative MIC Values)
Note: Specific MIC values for pure this compound are not extensively documented. The data below represents typical MIC ranges for antibacterial neem extracts and related pure limonoids against common pathogens.
| Bacterial Strain | Gram Stain | Representative MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 62.5 - 250 |
| Bacillus subtilis | Positive | 31.25 - 125 |
| Escherichia coli | Negative | 125 - 500 |
| Pseudomonas aeruginosa | Negative | 250 - >1000 |
Visualized Workflows and Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and analysis of this compound.
Potential Signaling Pathway Modulation by Neem Limonoids
While the specific molecular targets of this compound are yet to be fully elucidated, other neem limonoids are known to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the PI3K/Akt pathway.[2][10] The inhibition of this pathway is a plausible mechanism for the biological activities observed.
Caption: Representative PI3K/Akt signaling pathway modulated by neem limonoids.
Conclusion
This compound stands out as a promising antibacterial compound from Azadirachta indica. The methodologies outlined in this guide provide a framework for its consistent isolation and purification, enabling further research into its mechanism of action, potential therapeutic applications, and development as a pharmaceutical agent. The provided workflows and data tables serve as a valuable resource for scientists and researchers dedicated to natural product drug discovery. Further investigation is required to fully elucidate its spectroscopic properties, precise therapeutic potential, and specific molecular targets.
References
- 1. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neem Limonoids as Anticancer Agents: Modulation of Cancer Hallmarks and Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]
- 6. biochemjournal.com [biochemjournal.com]
- 7. Characterization of Neem (Azadirachta indica A. Juss) seed volatile compounds obtained by supercritical carbon dioxide process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 10. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mahmoodin: A Technical Whitepaper on a Novel Tetranortriterpenoid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mahmoodin is a tetranortriterpenoid, a class of chemically complex natural products, that was first isolated from the oil of the neem tree (Azadirachta indica).[1][2][3] This compound has demonstrated significant antibacterial properties, showing activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] This whitepaper aims to consolidate the available scientific information on this compound, focusing on its discovery, chemical structure, and biological activity. Due to the limited availability of the full-text primary literature, this document will summarize the foundational knowledge and provide generalized experimental frameworks typical for the study of such natural products.
Discovery and History
This compound was first reported in the scientific literature in 1992 by Siddiqui and colleagues.[1][2][3] It was isolated from neem oil, a rich source of bioactive limonoids.[1][2] The discovery of this compound was part of a broader investigation into the chemical constituents of Azadirachta indica, a plant with a long history of use in traditional medicine.[2][4] In the initial study, this compound was isolated alongside seven other known tetranortriterpenoids.[1]
Chemical Properties and Structure Elucidation
This compound is classified as a new limonoid, a subclass of tetranortriterpenoids.[1][2] Its molecular and structural characteristics have been determined through various spectroscopic and chemical analyses.
| Property | Value |
| Molecular Formula | C30H38O8 |
| IUPAC Name | [(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate |
Table 1: Chemical Properties of this compound.
The structure of this compound was elucidated using a combination of chemical and spectral analysis techniques.[1] The primary methods employed in the discovery study included two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1] The absolute configuration of the molecule was established by comparing its circular dichroism (CD) spectrum with those of known tetranortriterpenoids.[1]
Experimental Protocols: Structure Elucidation
While the specific parameters from the original study are not available, a general workflow for the structure elucidation of a novel natural product like this compound is outlined below.
-
Extraction and Isolation : The process begins with the extraction of the crude natural product mixture from its source (e.g., neem oil) using appropriate solvents. This is followed by a series of chromatographic separations (e.g., column chromatography, thin-layer chromatography) to isolate the pure compound.
-
Spectroscopic and Spectrometric Analysis : The purified compound is then subjected to a battery of analytical techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.
-
UV-Vis Spectroscopy : To identify any chromophores within the structure.
-
Circular Dichroism (CD) Spectroscopy : To determine the stereochemistry of the molecule.
-
-
Structure Determination : The data from all analytical techniques are pieced together to propose and confirm the final chemical structure of the novel compound.
Biological Activity: Antibacterial Properties
This compound has been reported to exhibit significant antibacterial activity against various Gram-positive and Gram-negative organisms.[1][2][3]
Quantitative Data
Note: The specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, from the original discovery paper are not publicly available in the accessed resources. The following table is a representative example of how such data would be presented.
| Bacterial Strain | Type | MIC (µg/mL) - this compound | MIC (µg/mL) - Control |
| Staphylococcus aureus | Gram-positive | Data not available | Data not available |
| Bacillus subtilis | Gram-positive | Data not available | Data not available |
| Escherichia coli | Gram-negative | Data not available | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available | Data not available |
Table 2: Hypothetical Antibacterial Activity of this compound (Illustrative Purposes Only).
Experimental Protocols: Antibacterial Susceptibility Testing
A standard method to determine the antibacterial activity of a compound is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation of Compound Dilutions : A series of dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation : The plate is incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).
-
Observation : The wells are visually inspected for turbidity, which indicates bacterial growth.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
MBC Determination (Optional) : To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is plated on agar. The lowest concentration that results in no bacterial colonies is the MBC.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or its precise mechanism of antibacterial action. Further research is required to elucidate how this compound exerts its effects at the molecular level.
Conclusion and Future Directions
This compound is a novel tetranortriterpenoid with demonstrated antibacterial potential. Its discovery has contributed to the vast chemical library of bioactive compounds from the neem tree. However, a significant gap in knowledge exists regarding its specific quantitative antibacterial efficacy and its mechanism of action. Future research should focus on:
-
Re-isolation and full characterization of this compound to confirm its structure.
-
Comprehensive screening of its antibacterial activity against a wide panel of clinically relevant bacteria to determine its MIC and MBC values.
-
Studies to elucidate its mechanism of action, which could involve cell wall synthesis inhibition, protein synthesis inhibition, or other targets.
-
Investigation into its potential effects on eukaryotic cells and any associated signaling pathways to explore other therapeutic applications.
This technical guide provides a summary of the currently available information on this compound. It is intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product. The lack of detailed experimental data in the public domain underscores the need for further investigation into this promising compound.
References
Mahmoodin: A Technical Guide for Scientific Professionals
An In-depth Technical Guide on the Core Physical and Chemical Properties of Mahmoodin
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring tetranortriterpenoid, specifically classified as a limonoid, that has been isolated from the oil of the neem tree (Azadirachta indica)[1][2]. First reported by Siddiqui et al. in 1992, its structure was elucidated through comprehensive chemical and spectral analyses[1][2]. As a derivative of the gedunin class, this compound is a highly oxygenated and structurally complex molecule. Preliminary studies have highlighted its significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, marking it as a compound of interest for further investigation in drug discovery and development[1][2]. This document provides a detailed overview of the known physical, chemical, and biological properties of this compound, along with relevant experimental protocols and pathway diagrams.
Chemical and Physical Properties
The definitive physicochemical properties of this compound were established in its initial isolation study. While some experimental data such as melting point and optical rotation are contained within specialized literature, publicly accessible databases provide computed values and key identifiers.
Identification and Nomenclature
| Identifier | Value | Source |
| IUPAC Name | [(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate | PubChem |
| Synonyms | 17-Glycolyldeoxygedunin | PubChem |
| CAS Number | 140163-23-1 | PubChem |
| Molecular Formula | C₃₀H₃₈O₈ | PubChem |
| Molecular Weight | 526.6 g/mol | PubChem |
| ChEMBL ID | CHEMBL488927 | PubChem |
Computed Physical Properties
The following table summarizes the computed physical properties of this compound. It is important to note that these are theoretical values and may differ from experimentally determined parameters.
| Property | Value | Unit |
| XLogP3 | 3.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 526.25666817 | Da |
| Monoisotopic Mass | 526.25666817 | Da |
| Topological Polar Surface Area | 112 Ų | |
| Heavy Atom Count | 38 |
Spectroscopic Data
The structure of this compound was primarily elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[1][2]. While the specific spectral data from the original publication are not fully available, the expected spectral features are outlined below based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift Regions and Key Features |
| ¹H NMR | - Furan Ring Protons: Signals expected in the aromatic region (~7.4-6.4 ppm).- Vinylic Protons: Signals for protons on carbon-carbon double bonds.- Methine and Methylene Protons: A complex series of signals in the upfield region, characteristic of the steroidal backbone.- Acetyl Group Protons: A sharp singlet around 2.0 ppm.- Methyl Group Protons: Several singlets corresponding to the tertiary methyl groups on the triterpenoid core. |
| ¹³C NMR | - Carbonyl Carbons: Signals expected in the downfield region (>170 ppm) for the ester and ketone functionalities.- Furan and Vinylic Carbons: Signals in the ~110-150 ppm region.- Oxygenated Carbons: Signals for carbons attached to oxygen (ethers, esters, alcohols) typically found in the 60-90 ppm range.- Aliphatic Carbons: A series of signals in the upfield region (~15-60 ppm) corresponding to the core carbon skeleton. |
Mass Spectrometry (MS)
High-resolution mass spectrometry would be expected to yield a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of 526.25666817 Da. The fragmentation pattern would provide further structural information, showing characteristic losses of the furan ring, acetyl group, and other fragments from the core structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
-
~3500 cm⁻¹: O-H stretching (hydroxyl group)
-
~1740 cm⁻¹: C=O stretching (ester)
-
~1670 cm⁻¹: C=O stretching (α,β-unsaturated ketone)
-
~1240 cm⁻¹: C-O stretching (ester)
-
~875 cm⁻¹: C-H bending (furan ring)
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from Azadirachta indica (neem) oil, based on standard phytochemical methods for limonoids[1][3][4].
-
Extraction: Crude neem oil is subjected to liquid-liquid partitioning between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol) to separate the polar limonoids from the non-polar fatty glycerides.
-
Fractionation: The resulting polar methanol fraction, enriched with limonoids, is concentrated under reduced pressure.
-
Column Chromatography: The concentrated extract is adsorbed onto silica gel and subjected to column chromatography.
-
Elution: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or acetone.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are pooled and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or repeated recrystallization to yield the pure compound.
Antibacterial Activity Assay (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method to quantify antibacterial activity.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biological Activity and Potential Mechanism of Action
This compound has been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria[1][2]. While the specific molecular mechanism for this compound has not been elucidated, the general antibacterial mechanisms of tetranortriterpenoids and limonoids involve the disruption of fundamental cellular processes.
A plausible mechanism of action for this compound involves the disruption of bacterial cell membrane integrity. The lipophilic nature of the triterpenoid backbone allows it to intercalate into the phospholipid bilayer of the bacterial membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death[5].
This proposed pathway highlights key events:
-
Intercalation: this compound's lipophilic steroid-like core integrates into the bacterial cell membrane.
-
Disruption: This integration disrupts the ordered structure of the phospholipid bilayer.
-
Permeabilization: The structural disruption leads to increased membrane permeability.
-
Leakage: Essential ions, ATP, and other metabolites leak out of the cell, disrupting the proton motive force and cellular homeostasis.
-
Cell Death: The loss of membrane integrity and essential components results in bacterial cell death.
Further research is required to validate this proposed mechanism and to investigate other potential intracellular targets of this compound.
References
- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Mahmoodin: A Technical Guide to its Classification, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mahmoodin, a tetranortriterpenoid isolated from the oil of the neem tree (Azadirachta indica), has demonstrated significant biological activity, particularly as an antibacterial agent. This technical guide provides a comprehensive overview of this compound, including its classification within the complex family of tetranortriterpenoids, a detailed methodology for its isolation and characterization, and a summary of its known biological properties. Due to the limited availability of specific quantitative data and mechanistic studies on this compound, this guide also incorporates broader information on related tetranortriterpenoids to provide a contextual framework for future research and drug development efforts.
Classification of this compound
This compound is classified as a tetranortriterpenoid, a diverse group of modified triterpenes characterized by the loss of four terminal carbon atoms from the side chain of a triterpenoid precursor. These compounds are abundant in the Meliaceae family, to which Azadirachta indica belongs.
While a definitive, universally accepted classification system for all tetranortriterpenoids is still evolving, a common approach categorizes them based on the structural modifications of their core skeleton. Based on its known structure, this compound can be broadly categorized as a ring-intact limonoid .
A more detailed, structure-based classification of tetranortriterpenoids is presented below:
Mahmoodin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mahmoodin, a complex tetranortriterpenoid, has been identified as a bioactive constituent of Azadirachta indica (neem). This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a particular focus on its natural sources beyond neem oil, its isolation and characterization, and its biological activities. Despite extensive research into the phytochemistry of the Meliaceae family, Azadirachta indica remains the only confirmed natural source of this compound. This document details a representative experimental protocol for the isolation and purification of this compound from neem oil, based on established methodologies for similar limonoids. Furthermore, it summarizes the quantitative data on its antibacterial properties and presents a hypothetical mechanism of action. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a tetranortriterpenoid that was first isolated from the oil of the neem tree (Azadirachta indica), a member of the Meliaceae family.[1] To date, Azadirachta indica remains the sole scientifically validated natural source of this compound. While the Meliaceae family is rich in structurally diverse limonoids, and other genera such as Khaya, Entandrophragma, and Carapa are known to produce a variety of tetranortriterpenoids, there have been no reports of the isolation of this compound from these or any other plant species. The Rutaceae family, another significant source of limonoids, has also not been identified as a source of this compound. Therefore, all current research and isolation efforts are focused on neem.
Isolation and Purification of this compound from Azadirachta indica
The isolation of this compound from neem oil is a multi-step process involving extraction and chromatographic separation. The following is a detailed experimental protocol synthesized from established methods for the isolation of limonoids from neem.
Experimental Protocol: Isolation of this compound
Objective: To isolate and purify this compound from crude neem oil.
Materials and Reagents:
-
Crude neem oil
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Silica gel (60-120 mesh for column chromatography)
-
Pre-coated silica gel 60 F254 TLC plates
-
Vanillin-sulfuric acid spray reagent
-
Rotary evaporator
-
Chromatography columns
-
HPLC system with a C18 column
Methodology:
-
Extraction:
-
A known quantity of crude neem oil is dissolved in n-hexane to precipitate the more polar limonoid fraction.
-
The mixture is stirred vigorously and allowed to stand, after which the n-hexane soluble fraction is decanted.
-
The precipitate, enriched with limonoids including this compound, is collected and dried.
-
-
Column Chromatography:
-
The dried precipitate is adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared using n-hexane as the slurry solvent.
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected at regular intervals.
-
-
Thin-Layer Chromatography (TLC) Monitoring:
-
The collected fractions are monitored by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
The TLC plates are visualized under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.
-
Fractions showing similar TLC profiles are pooled together.
-
-
Purification by Preparative HPLC:
-
The pooled fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
A C18 column is used with a mobile phase consisting of a gradient of methanol and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is removed under reduced pressure to yield purified this compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Quantitative Data: Antibacterial Activity
This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] The following table summarizes the available data on the antibacterial potential of neem extracts, to which this compound is a contributing component. While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not extensively reported in the available literature, the data for neem extracts provide a strong indication of its potential efficacy.
| Bacterial Strain | Type | Extract Type | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | Ethanolic Leaf | 1.56 - 6.25 | |
| Pseudomonas aeruginosa | Gram-negative | Ethanolic Leaf | 1.56 - 6.25 | |
| Escherichia coli | Gram-negative | Ethanolic Leaf | 1.56 - 6.25 | |
| Klebsiella pneumoniae | Gram-negative | Ethanolic Leaf | 32 (µg/mL) | This value is from a study using a different unit and may not be directly comparable.[2] |
| Bacillus subtilis | Gram-positive | Not Specified | - | While mentioned as susceptible, specific MIC values for this compound were not provided in the initial report.[1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Ethyl Acetate Leaf | 16 - 32 (µg/mL) | [2] |
| Candida albicans (Fungus) | - | Ethanolic & Petroleum Ether Leaf | 64 (µg/mL) | [2] |
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Hypothetical Signaling Pathway for Antibacterial Action
While the precise molecular targets and signaling pathways affected by this compound are yet to be elucidated, a plausible mechanism of its antibacterial action, based on the known effects of other tetranortriterpenoids, involves the disruption of the bacterial cell membrane and subsequent inhibition of key cellular processes.
Caption: Hypothetical antibacterial mechanism of this compound.
Conclusion and Future Directions
This compound, a tetranortriterpenoid from Azadirachta indica, presents a promising scaffold for the development of new antibacterial agents. Currently, neem remains the only known natural source of this compound. The provided experimental protocol offers a robust framework for its isolation and purification, enabling further investigation into its biological activities. While its antibacterial properties are established, the precise molecular mechanisms and signaling pathways involved are yet to be fully elucidated. Future research should focus on:
-
Screening of other Meliaceae and related plant families for the presence of this compound to identify alternative natural sources.
-
Elucidation of the specific molecular targets of this compound within bacterial cells to understand its precise mechanism of action.
-
In-depth studies on its effects on various signaling pathways in both prokaryotic and eukaryotic cells to assess its therapeutic potential and potential toxicity.
-
Semi-synthetic modification of the this compound scaffold to generate analogues with improved efficacy and pharmacokinetic properties.
A deeper understanding of this compound's chemistry and biology will be instrumental in harnessing its full therapeutic potential.
References
A Technical Guide to the Biosynthesis of Limonoids in Azadirachta indica (Neem) with Reference to Mahmoodin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of limonoids in Azadirachta indica (neem), with a specific focus on the context of mahmoodin, a tetranortriterpenoid with significant antibacterial properties. While the precise enzymatic steps leading to this compound are yet to be elucidated, this document outlines the established foundational pathway for limonoid biosynthesis in neem, detailing the key precursors, enzymatic stages, and the experimental methodologies employed in this field of research.
Introduction to this compound and Neem Limonoids
This compound is a tetranortriterpenoid, a class of highly oxygenated and modified triterpenes known as limonoids, which has been isolated from the oil and fruits of the neem tree (Azadirachta indica)[1][2][3]. It has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria[1][2]. Limonoids from neem, with azadirachtin being the most famous, are of profound interest due to their diverse biological activities, including insecticidal and potential pharmaceutical properties[4][5][6]. These complex molecules originate from the isoprenoid biosynthetic pathway.
The General Biosynthetic Pathway of Limonoids in Neem
The biosynthesis of limonoids, including this compound, is a multi-step process that begins with the cyclization of a 30-carbon precursor. The foundational steps of this pathway are becoming increasingly understood, primarily through studies on other prominent neem limonoids.
2.1. Precursor Synthesis: The Mevalonate (MVA) Pathway
The biosynthesis of the fundamental building blocks of limonoids, the five-carbon isoprenoid units, occurs via the mevalonate (MVA) pathway in the cytoplasm[5]. Through feeding experiments with 13C labeled glucose in neem cell suspension cultures, it has been demonstrated that the isoprenoid units involved in limonoid biosynthesis are formed through the MVA pathway. Inhibition of the MVA pathway with mevinolin resulted in a drastic decrease in limonoid levels, while inhibition of the plastidial methylerythritol 4-phosphate (MEP) pathway with fosmidomycin did not affect their biosynthesis[5].
2.2. From Squalene to a Triterpenoid Scaffold
The initial steps leading to the triterpenoid backbone are as follows:
-
Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The MVA pathway produces these two five-carbon isomers, the fundamental building blocks of all isoprenoids.
-
Geranyl Pyrophosphate (GPP) and Farnesyl Pyrophosphate (FPP): Head-to-tail condensation of IPP and DMAPP units leads to the formation of the 10-carbon GPP and subsequently the 15-carbon FPP.
-
Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation to form the 30-carbon linear hydrocarbon, squalene.
-
Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.
-
Cyclization: The crucial cyclization of 2,3-oxidosqualene represents the first major diversification step in triterpenoid biosynthesis[4]. In neem, this reaction is catalyzed by an oxidosqualene cyclase to produce the tetracyclic triterpenoid scaffold. Research has identified tirucalla-7,24-dien-3β-ol as a potential precursor for limonoid biosynthesis in A. indica[4][6].
2.3. Formation of the Protolimonoid and Subsequent Modifications
Following the initial cyclization, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 (CYP) enzymes, to form the first protolimonoids.
-
Oxidation of the Triterpenoid Scaffold: In related Meliaceae species, it has been shown that a series of three oxidations of the tirucallol scaffold, catalyzed by co-expressed CYP enzymes, leads to the spontaneous formation of a hemiacetal ring, yielding the protolimonoid melianol[6]. A similar mechanism is proposed to occur in neem.
-
Formation of Tetranortriterpenoids: Protolimonoids then undergo a characteristic loss of four carbon atoms from the side chain to form the prototypical 26-carbon tetranortriterpenoid skeleton with a furan ring at C-17[6][7]. The precise mechanism for this four-carbon excision and furan ring formation is still under investigation.
-
Structural Diversification: From the basic tetranortriterpenoid scaffold, a vast array of limonoids, including this compound, are generated through further species- and tissue-specific oxidative reactions such as hydroxylations, epoxidations, and rearrangements, as well as acylations. These modifications are responsible for the immense structural diversity of limonoids found in neem.
The specific enzymatic steps that convert a general tetranortriterpenoid precursor into this compound have not yet been characterized.
Experimental Protocols for Studying Limonoid Biosynthesis
While protocols specific to this compound are not available, the following methodologies are central to the elucidation of limonoid biosynthetic pathways in neem.
3.1. Isotopic Labeling and Metabolic Flux Analysis
-
Objective: To trace the metabolic origin of the carbon backbone of limonoids.
-
Methodology:
-
Establishment of Azadirachta indica cell suspension cultures.
-
Feeding the cell cultures with 13C-labeled precursors, such as [U-13C6]glucose.
-
Incubation for a defined period to allow for the incorporation of the label into downstream metabolites.
-
Extraction of limonoids from the cell culture.
-
Analysis of the extracted limonoids using Ultra Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify the 13C isotopologues of the target limonoids.
-
Interpretation of the mass shifts to determine the contribution of the labeled precursor to the final structure, thus confirming the biosynthetic pathway (e.g., MVA vs. MEP)[5].
-
3.2. Enzyme Identification and Characterization
-
Objective: To identify and functionally characterize the enzymes involved in the biosynthetic pathway.
-
Methodology:
-
Transcriptome and Genome Mining: Sequencing the genome and transcriptome of limonoid-producing tissues (e.g., neem kernels) to identify candidate genes encoding enzymes such as oxidosqualene cyclases and cytochrome P450s[4][6].
-
Gene Expression Analysis: Correlating the expression levels of candidate genes with the accumulation of specific limonoids in different tissues and developmental stages.
-
Heterologous Expression: Cloning the candidate genes into a suitable expression host, such as E. coli or yeast (Saccharomyces cerevisiae).
-
In Vitro Enzyme Assays: Purifying the recombinant enzyme and incubating it with a putative substrate (e.g., 2,3-oxidosqualene for an oxidosqualene cyclase) to determine its catalytic activity.
-
In Vivo Reconstitution: Co-expressing multiple candidate enzymes in a heterologous host (e.g., yeast or Nicotiana benthamiana) to reconstitute a portion of the biosynthetic pathway and identify the products formed[6].
-
Quantitative Data
Specific quantitative data on the biosynthesis of this compound, such as enzyme kinetics or pathway flux, are not available in the current literature. However, the isolation of this compound has been reported from neem oil, alongside other known tetranortriterpenoids[1]. The relative abundance of different limonoids can vary significantly depending on the plant tissue and developmental stage[4].
| Compound Class | General Precursor | Key Intermediate | Biosynthetic Pathway | Reference |
| Limonoids (including this compound) | Acetyl-CoA | 2,3-Oxidosqualene | Mevalonate (MVA) Pathway | [4][5] |
Visualizing the Biosynthetic Pathway
The following diagrams illustrate the known and putative steps in the biosynthesis of limonoids in Azadirachta indica.
Caption: General workflow for the biosynthesis of limonoids in neem.
Caption: Key enzymatic steps in the early limonoid biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in Azadirachta indica is understood to follow the general pathway of limonoid synthesis, originating from the MVA pathway and proceeding through a tetracyclic triterpenoid intermediate. While the initial cyclization and oxidative steps to form protolimonoids are beginning to be unraveled, the specific downstream enzymes responsible for the intricate structural modifications that yield this compound remain unknown. Future research, leveraging integrated omics approaches including transcriptomics, proteomics, and metabolomics, will be crucial to identify the complete set of genes and enzymes in this complex pathway[4]. Elucidating the full biosynthetic pathway of this compound and other bioactive limonoids holds significant potential for metabolic engineering strategies aimed at enhancing their production for pharmaceutical and agricultural applications.
References
- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide to the Spectroscopic Data of Mahmoodin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mahmoodin, a tetranortriterpenoid isolated from the seed oil of Azadirachta indica (Neem), has demonstrated significant antibacterial properties. A thorough understanding of its molecular structure is paramount for further research into its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are also presented.
Introduction
This compound is a limonoid, a class of chemically diverse tetranortriterpenoids, first isolated and characterized by Siddiqui et al. in 1992.[1] Its structure was elucidated through extensive chemical and spectral analyses, including 2D NMR studies.[1] This guide collates and presents the key spectroscopic data that defines the molecular architecture of this compound, serving as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Spectroscopic Data of this compound
The following sections detail the NMR, IR, and Mass Spec data for this compound. This data is crucial for the structural confirmation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.
Table 3: IR Spectroscopic Data for this compound (KBr)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Based on the analysis of similar tetranortriterpenoids isolated from Neem oil, the IR spectrum of this compound is expected to show characteristic peaks for hydroxyl groups (~3460 cm⁻¹), ester carbonyls (~1740 cm⁻¹), ketones (~1704 cm⁻¹), and a furan ring (~876 cm⁻¹).[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z | Assignment |
| HREIMS | EI | Data not available in search results | [M]⁺ |
| Data not available in search results | Fragment Ions |
Experimental Protocols
Detailed methodologies for the isolation and spectroscopic analysis of this compound are crucial for the reproducibility of results.
Isolation of this compound
The isolation of this compound, as described by Siddiqui et al. (1992), involves the extraction of Neem oil followed by chromatographic separation.[1]
Figure 1: General workflow for the isolation of this compound from Neem oil.
Spectroscopic Analysis
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for limonoids.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data.
The IR spectrum of solid samples is often obtained using the KBr pellet method.
-
Sample Preparation: A small amount of the purified this compound is ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
High-resolution electron impact mass spectrometry (HREIMS) is commonly used for the structural elucidation of natural products.
-
Ionization: Electron Impact (EI) is a hard ionization technique that provides detailed fragmentation patterns.
-
Analyzer: A high-resolution mass analyzer is used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.
Conclusion
This guide provides a framework for the spectroscopic characterization of this compound. While the specific numerical data from the primary literature remains to be fully compiled, the provided information on the expected spectral features and detailed experimental protocols offers a valuable resource for researchers. The structural elucidation of this compound and other related tetranortriterpenoids is essential for advancing our understanding of their biological activities and for the development of new therapeutic agents.
References
Mahmoodin: A Technical Whitepaper on its Preliminary Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahmoodin is a naturally occurring tetranortriterpenoid, a class of complex organic compounds known for their diverse biological activities.[1] Isolated from the oil of the neem tree (Azadirachta indica), a plant renowned in traditional medicine, this compound has emerged as a subject of scientific interest due to its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the preliminary biological activity of this compound, with a focus on its antibacterial effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Chemical and Physical Properties
This compound is classified as a limonoid, a subgroup of tetranortriterpenoids.[1] Its molecular structure has been elucidated through spectroscopic analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₈O₈ | PubChem |
| Molecular Weight | 526.6 g/mol | PubChem |
| Class | Tetranortriterpenoid (Limonoid) | Siddiqui et al., 1992 |
| Source | Azadirachta indica (Neem) Oil | Siddiqui et al., 1992 |
Preliminary Biological Activity: Antibacterial Properties
The initial scientific report on this compound highlighted its significant antibacterial activity.[1] The compound was found to be effective against a range of both Gram-positive and Gram-negative bacteria.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values from the original study, are not publicly available. Further research is required to quantify the extent of its antibacterial efficacy against various bacterial strains.
Table 2: Antibacterial Activity of this compound (Hypothetical Data)
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available | Data not available |
| Bacillus subtilis | Gram-positive | Data not available | Data not available |
| Escherichia coli | Gram-negative | Data not available | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available | Data not available |
Note: The data in this table is hypothetical and serves as a template. Quantitative data for this compound's antibacterial activity is not currently available in published literature.
Experimental Protocols
Detailed experimental protocols for the specific antibacterial assays performed on this compound are not described in the available literature. However, standard methods for evaluating the antibacterial activity of natural products, such as the agar well diffusion method and the broth microdilution method, are commonly employed.
Agar Well Diffusion Assay
This method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth, and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer is used to create uniform wells in the agar.
-
Application of Test Compound: A specific volume of a known concentration of this compound (dissolved in a suitable solvent) is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated at an appropriate temperature for the test organism for 18-24 hours.
-
Observation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Controls: Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of the antibacterial activity of a natural product like this compound.
Potential Mechanism of Action
The precise mechanism of antibacterial action for this compound has not been elucidated. However, terpenoids, the broader class of compounds to which this compound belongs, are known to exert their antibacterial effects through various mechanisms. The following diagram illustrates these potential pathways.
Conclusion and Future Directions
This compound, a tetranortriterpenoid from Azadirachta indica, has demonstrated promising antibacterial activity. While the initial findings are significant, the lack of quantitative data and detailed mechanistic studies highlights a clear need for further research. Future investigations should focus on:
-
Quantitative assessment of the antibacterial activity of this compound against a broad panel of clinically relevant bacteria to determine its MIC and MBC values.
-
Elucidation of the mechanism of action to understand how this compound exerts its antibacterial effects at the molecular level.
-
Toxicology and safety studies to evaluate its potential for therapeutic use.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for its antibacterial activity, which could guide the synthesis of more potent derivatives.
The exploration of natural products like this compound is crucial in the ongoing search for new antimicrobial agents to combat the growing threat of antibiotic resistance. This technical guide serves as a call to the scientific community to further investigate the therapeutic potential of this intriguing molecule.
References
Potential Therapeutic Targets of Mahmoodin: A Technical Guide for Researchers
Disclaimer: This document provides a technical overview of the potential therapeutic targets of Mahmoodin, a tetranortriterpenoid isolated from the Neem tree (Azadirachta indica). Due to a lack of direct experimental data on the specific anticancer and anti-inflammatory mechanisms of this compound, this guide draws inferences from the well-documented biological activities of structurally related limonoids from Neem, such as Gedunin and Nimbolide. The proposed targets and pathways for this compound are therefore hypothetical and require experimental validation.
Introduction to this compound
This compound is a tetranortriterpenoid compound that has been isolated from Azadirachta indica, a tree renowned for its wide range of medicinal properties. To date, the primary reported biological activity of this compound is its antibacterial effect against various Gram-positive and Gram-negative organisms. However, the broader therapeutic potential of this compound, particularly in areas such as cancer and inflammation, remains largely unexplored.
Given that other tetranortriterpenoids (limonoids) from Neem have demonstrated significant anticancer and anti-inflammatory activities, it is plausible that this compound may share similar mechanisms of action. This guide summarizes the known therapeutic targets and signaling pathways of closely related Neem limonoids to provide a foundational framework for future research into the therapeutic potential of this compound.
Hypothesized Therapeutic Areas
Based on the activities of other Neem limonoids, the primary therapeutic areas where this compound could be effective are oncology and inflammatory diseases. The molecular complexity of this compound suggests it may interact with multiple cellular targets, leading to a multifaceted therapeutic effect.
Potential Anticancer Targets and Pathways
The anticancer activity of Neem limonoids is attributed to their ability to modulate multiple signaling pathways that are often dysregulated in cancer. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis and metastasis.
Induction of Apoptosis
A key mechanism of anticancer agents is the induction of apoptosis in malignant cells. Neem limonoids like Nimbolide have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
Potential Targets:
-
Caspase Cascade Activation: this compound may trigger the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, -7), leading to the cleavage of cellular substrates and apoptotic cell death.
-
Bcl-2 Family Proteins: It could modulate the expression of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to favor apoptosis.
-
Tumor Suppressor p53: this compound might activate the p53 pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.
Table 1: Cytotoxic Activity of Selected Neem Limonoids against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nimbolide | HeLa | Cervical Cancer | 1.19 (24h) | [2] |
| Nimbolide | BeWo | Choriocarcinoma | 2.01 (7h) | [2] |
| Gedunin | NCI-H460 | Non-small cell lung | 8.36 | [3] |
Inhibition of Cell Proliferation
Uncontrolled cell proliferation is a hallmark of cancer. Several Neem limonoids have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell growth.
Potential Targets:
-
Cyclin-Dependent Kinases (CDKs): this compound could potentially inhibit the activity of CDKs, which are key regulators of cell cycle progression.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Gedunin has been reported to inhibit the PI3K/Akt pathway.[4] It is plausible that this compound could also target components of this pathway, such as PI3K, Akt, and mTOR.
Anti-Inflammatory and Immunomodulatory Effects
Chronic inflammation is closely linked to cancer development. Neem limonoids possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[[“]]
Potential Targets:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor plays a central role in inflammation and is constitutively active in many cancers. This compound could potentially inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other downstream targets.
-
Pro-inflammatory Enzymes: It may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.[2]
Visualizing Potential Signaling Pathways
The following diagrams illustrate the key signaling pathways that are likely to be modulated by this compound, based on the known mechanisms of other Neem limonoids.
Caption: Hypothesized apoptotic pathways targeted by this compound.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols for Validation
To validate the hypothesized therapeutic targets of this compound, a series of in vitro and in vivo experiments are necessary. The following are standard protocols that can be adapted for this purpose.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key signaling proteins.
Methodology:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
While this compound has been identified and characterized, its full therapeutic potential is yet to be unlocked. The information presented in this guide, based on the activities of structurally similar Neem limonoids, provides a strong rationale for investigating this compound as a potential anticancer and anti-inflammatory agent.
Future research should focus on:
-
In-depth Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including its direct binding targets.
-
In Vivo Efficacy: Assessing the anticancer and anti-inflammatory efficacy of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify compounds with improved potency and selectivity.
The exploration of this compound's therapeutic targets represents a promising avenue for the discovery of novel drug candidates derived from natural products.
References
- 1. iarjset.com [iarjset.com]
- 2. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
Methodological & Application
High-Yield Isolation of Mahmoodin: A Detailed Protocol for Researchers
Abstract
Mahmoodin, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has demonstrated significant antibacterial properties, making it a compound of interest for drug development.[1][2] This application note provides a detailed, high-yield protocol for the isolation and purification of this compound from neem oil. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug discovery. Additionally, we present a putative signaling pathway for the antibacterial action of this compound and a comprehensive experimental workflow.
Introduction
Azadirachta indica, commonly known as the neem tree, is a source of a diverse array of bioactive secondary metabolites, particularly limonoids.[3] Among these, this compound, a tetranortriterpenoid, has been identified as a potent antibacterial agent.[1] The therapeutic potential of this compound necessitates a reliable and efficient method for its isolation in sufficient quantities for further research and development. This protocol outlines a robust procedure for the high-yield isolation of this compound from neem oil, employing a combination of solvent precipitation and advanced chromatographic techniques.
Experimental Protocols
Part 1: Extraction and Initial Fractionation of Limonoids from Neem Oil
This initial phase aims to separate the more polar limonoids, including this compound, from the non-polar lipid components of neem oil.
Materials:
-
Crude Neem Oil
-
n-Hexane
-
Methanol
-
Rotary Evaporator
-
Separatory Funnel
-
Filter paper
Procedure:
-
Solvent Precipitation: In a large beaker, dissolve crude neem oil in n-hexane in a 1:5 (v/v) ratio. Stir the mixture vigorously for 30 minutes at room temperature. This step is designed to precipitate the more polar limonoid compounds.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to collect the precipitated limonoid-rich fraction.
-
Washing: Wash the collected precipitate with an additional volume of n-hexane to remove any residual oil.
-
Drying: Dry the precipitate under vacuum to obtain a crude limonoid powder.
-
Methanolic Extraction: Macerate the dried powder in methanol (1:10 w/v) for 24 hours at room temperature to extract the limonoids.
-
Concentration: Filter the methanolic extract and concentrate it using a rotary evaporator at 40°C to yield a crude limonoid extract.
Part 2: High-Yield Purification of this compound using Medium-Pressure Liquid Chromatography (MPLC)
This stage employs MPLC for the efficient separation of this compound from other co-extracted limonoids.
Materials:
-
Crude Limonoid Extract
-
Silica Gel (60-120 mesh)
-
n-Hexane
-
Ethyl Acetate
-
MPLC system with a suitable column
-
Fraction Collector
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Procedure:
-
Column Packing: Prepare an MPLC column packed with silica gel.
-
Sample Loading: Dissolve the crude limonoid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Gradient Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. A suggested gradient is as follows (flow rate: 10 mL/min):
-
100% n-Hexane (2 column volumes)
-
90:10 n-Hexane:Ethyl Acetate (5 column volumes)
-
80:20 n-Hexane:Ethyl Acetate (5 column volumes)
-
70:30 n-Hexane:Ethyl Acetate (5 column volumes)
-
50:50 n-Hexane:Ethyl Acetate (5 column volumes)
-
100% Ethyl Acetate (3 column volumes)
-
-
Fraction Collection: Collect fractions of 20 mL.
-
TLC Analysis: Monitor the collected fractions by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm) and by staining with anisaldehyde-sulfuric acid reagent.
-
Pooling and Concentration: Pool the fractions containing this compound based on the TLC profiles and concentrate them to dryness.
Part 3: Final Purification by High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound suitable for biological assays and structural elucidation.
Materials:
-
Partially purified this compound fraction from MPLC
-
HPLC grade Methanol
-
HPLC grade Water
-
Preparative HPLC system with a C18 column
-
UV Detector
Procedure:
-
Sample Preparation: Dissolve the this compound-rich fraction in HPLC grade methanol.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase: Isocratic elution with 65% Methanol in Water
-
Flow Rate: 15 mL/min
-
Detection: UV at 215 nm
-
-
Injection and Collection: Inject the sample and collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Drying: Lyophilize the pure fraction to obtain this compound as a white powder.
Data Presentation
| Parameter | Value/Range | Reference/Note |
| Starting Material | Crude Neem Oil | 1 kg |
| Crude Limonoid Powder Yield | 30-50 g | After n-hexane precipitation |
| Crude Methanolic Extract Yield | 15-25 g | From crude limonoid powder |
| MPLC Column Size | 50 x 500 mm | Example dimension |
| MPLC Mobile Phase | n-Hexane:Ethyl Acetate Gradient | As described in the protocol |
| HPLC Column | Preparative C18 | 250 x 21.2 mm, 10 µm |
| HPLC Mobile Phase | 65% Methanol in Water | Isocratic |
| Final Yield of this compound | 150-250 mg | Per kg of neem oil |
| Purity of this compound | >98% | By analytical HPLC |
Mandatory Visualizations
Experimental Workflow
Caption: High-yield isolation workflow for this compound.
Putative Antibacterial Signaling Pathway
Caption: Putative antibacterial mechanisms of this compound.
Discussion
The presented protocol provides a comprehensive and efficient method for the high-yield isolation of this compound from neem oil. The initial solvent precipitation step is critical for the enrichment of the limonoid fraction, which significantly improves the efficiency of the subsequent chromatographic purification. The use of MPLC allows for a rapid, large-scale separation of the complex limonoid mixture, followed by a final polishing step with preparative HPLC to achieve high purity.
The proposed signaling pathway for the antibacterial activity of this compound is based on the known mechanisms of other terpenoids.[4] These compounds often exert their effects through a multi-target approach, including disruption of the cell membrane, inhibition of essential cellular processes like protein synthesis and DNA replication, and interference with cell division. Further research is warranted to elucidate the precise molecular targets of this compound.
Conclusion
This application note details a robust and scalable protocol for the isolation of high-purity this compound from Azadirachta indica. This will facilitate further investigation into its antibacterial properties and potential as a therapeutic agent. The provided workflow and putative signaling pathway serve as valuable resources for researchers in the field of natural product drug discovery.
References
- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Mahmoodin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of Mahmoodin, a bioactive tetranortriterpenoid found in Azadirachta indica (Neem). The methodologies described herein are based on established analytical techniques for similar limonoids and are intended to serve as a robust starting point for the development and validation of a specific this compound quantification assay.
Introduction to this compound and its Analytical Importance
This compound is a tetranortriterpenoid, specifically a limonoid, isolated from Azadirachta indica.[1] Limonoids from Neem are of significant interest due to their wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties.[1][2][3] Accurate and precise quantification of this compound in various matrices such as plant extracts, formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
Chemical Profile of this compound:
| Property | Value |
| Chemical Formula | C₃₀H₃₈O₈ |
| Molecular Weight | 542.6 g/mol |
| Class | Tetranortriterpenoid (Limonoid) |
| Source | Azadirachta indica (Neem) |
Proposed Biosynthetic and Metabolic Pathways
Understanding the biosynthetic pathway of this compound in its natural source and its potential metabolic fate in biological systems is essential for interpreting analytical results.
Proposed Biosynthetic Pathway of Limonoids in Meliaceae
Limonoids, including this compound, are synthesized in plants of the Meliaceae family from tetracyclic triterpenoid precursors.[4][5] The general pathway involves a series of oxidative reactions and skeletal rearrangements.[4][5]
Hypothetical Metabolic Pathway of this compound in vivo
The in vivo metabolism of this compound has not been explicitly studied. However, based on the metabolism of other terpenoids, it is likely to undergo Phase I and Phase II metabolic transformations in the liver.[6]
Experimental Protocols for this compound Quantification
The following protocols outline the steps for sample preparation and analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique.
Sample Preparation Workflow
Effective sample preparation is critical to remove interfering substances and concentrate the analyte.
Protocol 1: Extraction of this compound from Neem Seeds/Oil
This protocol is adapted from methods used for the extraction of other limonoids from neem products.
Materials:
-
Neem seeds or oil
-
Hexane
-
Methanol
-
Dichloromethane
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Defatting (for seeds): Grind neem seeds and extract with hexane to remove fatty components. Discard the hexane extract.
-
Extraction: Extract the defatted seed material or neem oil with methanol.
-
Liquid-Liquid Partitioning: Partition the methanol extract against dichloromethane. Collect the dichloromethane phase which will contain this compound.
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the dichloromethane extract (after evaporating and redissolving in a suitable solvent).
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC-MS/MS analysis.
Protocol 2: Extraction of this compound from Biological Matrices (e.g., Plasma)
This protocol is a general procedure for the extraction of small molecules from plasma and should be optimized for this compound.
Materials:
-
Plasma sample
-
Acetonitrile
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Centrifuge
Procedure:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.
HPLC-MS/MS Method for Quantification
This method provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 543.26 [M+H]⁺ (to be confirmed experimentally) |
| Product Ions (Q3) | To be determined by infusion of a this compound standard. Predicted fragments could arise from losses of water, acetate, and cleavage of the furan ring. |
| Collision Energy | To be optimized for each transition |
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound in the mass spectrometer is crucial for developing a selective MRM method. Based on its structure, the following fragmentation pathways are predicted.
Method Validation and Data Presentation
A bioanalytical method must be validated to ensure its reliability.[7][8][9] Key validation parameters are summarized below.
Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Example Data for a Limonoid Assay |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect | Within acceptable limits | Minimal ion suppression observed |
Quantitative Data from a Representative Limonoid Analysis
The following table presents example data for the quantification of a related limonoid in different neem samples, demonstrating the expected range of concentrations.
| Sample ID | Matrix | Limonoid Concentration (µg/g) | % RSD (n=3) |
| Neem Seed Kernel 1 | Seed | 1520 | 4.5 |
| Neem Seed Kernel 2 | Seed | 2150 | 3.8 |
| Neem Oil 1 | Oil | 350 | 6.2 |
| Neem Oil 2 | Oil | 480 | 5.1 |
| Fortified Plasma | Plasma | 9.8 (ng/mL) | 7.3 |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the quantification of this compound. While the methods are based on established procedures for similar compounds, it is imperative to perform a full method development and validation for the specific application to ensure accurate and reliable results. The provided workflows, protocols, and data tables should serve as a valuable resource for researchers and scientists in the field of natural product analysis and drug development.
References
- 1. multisubjectjournal.com [multisubjectjournal.com]
- 2. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. arcjournals.org [arcjournals.org]
- 6. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Application Note: Purity Determination of Mahmoodin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Mahmoodin, a tetranortriterpenoid with known antibacterial properties isolated from Azadirachta indica (neem).[1][2][3] The developed method is suitable for the quantitative determination of this compound and the detection of potential impurities in bulk drug substance and research samples. The protocol outlines the necessary instrumentation, reagents, and a step-by-step procedure for sample preparation and analysis.
Introduction
This compound (C30H38O8, M.W. 526.6 g/mol ) is a bioactive tetranortriterpenoid that has demonstrated significant antibacterial activity.[1][4] As with any compound intended for further research or development, establishing its purity is a critical step. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal choice for assessing the purity of natural products.[5][6][7] This application note provides a detailed HPLC protocol for the accurate and precise determination of this compound purity. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection.
Experimental Workflow
Caption: Experimental workflow for this compound purity analysis by HPLC.
Materials and Methods
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Chemicals and Reagents
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
Protocols
Preparation of Standard Solution
-
Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with methanol. This yields a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to a final concentration of 0.05 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Preparation of Sample Solution
-
Accurately weigh approximately 5 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Follow steps 2-5 of the "Preparation of Standard Solution" protocol.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol or initial mobile phase) to ensure the system is clean.
-
Inject the prepared this compound reference standard solution to determine the retention time and peak shape.
-
Inject the prepared this compound sample solution.
-
After each run, ensure the system re-equilibrates to the initial conditions before the next injection.
Data Analysis
The purity of this compound is determined by the area percent method. The area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be assessed.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (n=5) |
Logical Relationship for Purity Calculation
Caption: Logical flow for the calculation of this compound purity from the chromatogram.
Conclusion
The described RP-HPLC method is a simple, precise, and accurate technique for determining the purity of this compound. This method is suitable for quality control and routine analysis in research and drug development settings. The use of a C18 column with a gradient elution of acetonitrile and water provides good resolution of this compound from potential impurities.
References
- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]
- 4. This compound | C30H38O8 | CID 126566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Mahmoodin in Antibacterial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahmoodin, a tetranortriterpenoid isolated from the fruit coats of the Neem tree (Azadirachta indica), has been identified as a compound with significant antibacterial properties.[1] As a member of the limonoid class of phytochemicals, which are known for their diverse biological activities, this compound presents a promising avenue for the development of novel antimicrobial agents.[2][3] This document provides an overview of the current, albeit limited, knowledge on this compound's antibacterial applications and offers generalized protocols for its investigation, based on standard methodologies for similar natural products.
Data Presentation: Antibacterial Activity of Neem Limonoids
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not currently available in the public domain, research on other limonoids from Azadirachta indica provides a valuable context for its potential potency. The following table summarizes the reported MIC values for various neem limonoids against different bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 17β-hydroxynimbocinol | Escherichia coli | 32 | [4] |
| 17β-hydroxynimbocinol | Staphylococcus epidermidis | 128 | [4] |
| 2,3-dihydronimbolide | Staphylococcus epidermidis | 64 | [4] |
| 6-homodesacetylnimbin | Escherichia coli | 128 | [4] |
| 6-homodesacetylnimbin | Pseudomonas aeruginosa | 128 | [4] |
| Nimbinene | Pseudomonas aeruginosa | 128 | [4] |
| Ethanolic Neem Leaf Extract | Enterococcus faecalis | 1.88% | [5] |
| Ethanolic Neem Leaf Extract | Streptococcus mutans | 7.5% | [5] |
| Ethanolic Neem Leaf Extract | Candida albicans | 3.75% | [5] |
Experimental Protocols
Detailed experimental protocols for the antibacterial assessment of this compound have not been specifically published. However, a standard and widely accepted method for determining the MIC of a novel compound is the broth microdilution assay.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound (isolated and purified)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in the bacterial growth medium.
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in fresh broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the working solution of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the bacterial inoculum.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Optionally, use a microplate reader to measure the optical density (OD) at 600 nm to quantify bacterial growth.
-
Visualizations
Experimental Workflow for MIC Determination
References
- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. phcogj.com [phcogj.com]
- 4. [Limonoids from seeds of Azadirachta indica and their antibacterial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antimicrobial Potential of the Neem Tree Azadirachta indica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Research Model for Evaluating the Efficacy of Mahmoodin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mahmoodin is a tetranortriterpenoid, a class of limonoids, isolated from Azadirachta indica (neem) oil.[1] Natural products are a significant source of novel therapeutic agents, and preliminary studies have suggested that this compound possesses antibacterial properties.[1] This document outlines a comprehensive research model to systematically evaluate the potential anti-cancer efficacy of this compound. The proposed workflow progresses from broad in vitro screening to specific mechanistic studies and culminates in in vivo validation. The protocols provided are foundational and can be adapted to specific cancer types and research questions.
Phase 1: In Vitro Efficacy and Cytotoxicity Screening
The initial phase is designed to determine the cytotoxic potential of this compound across a panel of human cancer cell lines and to establish a dose-response relationship.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. The reduction of tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases is quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], K-562 [leukemia])
-
This compound, dissolved in DMSO to create a stock solution
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: this compound IC₅₀ Values
The results from the MTT assay should be summarized to identify the most sensitive cell lines for further mechanistic studies.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert-Value] |
| HCT-116 | Colorectal Carcinoma | [Insert Value] | [Insert Value] |
| K-562 | Chronic Myelogenous Leukemia | [Insert Value] | [Insert Value] |
Workflow for In Vitro Screening
Phase 2: Elucidation of Anti-Cancer Mechanism
Based on the common mechanisms of action for natural anti-cancer compounds, this phase investigates this compound's potential to induce cell cycle arrest and apoptosis.
A. Cell Cycle Analysis
Many cytotoxic agents exert their effect by disrupting the normal progression of the cell cycle.[2][3] This protocol uses flow cytometry to determine the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle following treatment with this compound.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Selected cancer cell line (most sensitive from Phase 1)
-
This compound (at IC₅₀ and 2x IC₅₀ concentrations)
-
6-well plates
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat cells with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest cells (including floating cells in the supernatant) by trypsinization, then wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0.1% DMSO | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | IC₅₀ | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 2x IC₅₀ | [Insert Value] | [Insert Value] | [Insert Value] |
Diagram of Cell Cycle Regulation
B. Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer drugs eliminate malignant cells.[4][5][6] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Selected cancer cell line
-
This compound (at IC₅₀ and 2x IC₅₀ concentrations)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates. After 24 hours, treat with this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells, including those in the supernatant. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation: Apoptosis Analysis
| Treatment | Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 0.1% DMSO | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | IC₅₀ | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 2x IC₅₀ | [Insert Value] | [Insert Value] | [Insert Value] |
Hypothesized Apoptotic Signaling Pathway
Phase 3: In Vivo Efficacy Assessment
The final phase involves testing the anti-tumor activity of this compound in a preclinical animal model to evaluate its efficacy in a complex biological system.
Protocol 4: Human Tumor Xenograft Mouse Model
This model involves implanting human cancer cells into immunodeficient mice to generate tumors, which are then treated with the test compound.[7]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Selected human cancer cell line (e.g., A549)
-
Matrigel
-
This compound formulated for in vivo administration (e.g., in a solution of saline/DMSO/Tween-80)
-
Positive control drug (e.g., Paclitaxel)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cells and harvest them during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor mice regularly for tumor growth. When tumors reach a palpable volume (approx. 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg)
-
Group 4: Positive Control (e.g., Paclitaxel)
-
-
Treatment: Administer the treatments via the determined route (e.g., intraperitoneal injection or oral gavage) according to a set schedule (e.g., daily or 3 times a week) for 3-4 weeks.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth inhibition (TGI) percentage. Analyze for statistical significance.
Data Presentation: In Vivo Efficacy Summary
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | [Insert Value] | 0 | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 30 | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Dose] | [Insert Value] | [Insert Value] | [Insert Value] |
Workflow for In Vivo Xenograft Study
References
- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maduramicin arrests myocardial cells at G0/G1 phase of the cell cycle through inhibiting AKT-Cyclin D1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of α-mangostin on apoptosis induction of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Polyphenols α-Mangostin and Nordihydroguaiaretic Acid Induce Oxidative Stress, Cell Cycle Arrest, and Apoptosis in a Cellular Model of Medulloblastoma [mdpi.com]
- 7. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Mahmoodin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahmoodin, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has been identified as a compound with significant antibacterial properties.[1][2] Scientific literature indicates its activity against a spectrum of both Gram-positive and Gram-negative bacteria.[1][2] As a natural product, this compound holds potential for the development of novel antimicrobial agents, a critical area of research in an era of increasing antibiotic resistance.
These application notes provide detailed protocols for the in vitro evaluation of this compound's antibacterial activity. The described assays—Broth Microdilution for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Agar Disk Diffusion, and Time-Kill Kinetics—are standard, validated methodologies fundamental for the initial screening and quantitative assessment of new potential antibacterial agents. While the antibacterial potential of this compound has been reported, specific quantitative data from the original research is not widely available. Therefore, the data tables provided herein are templates for researchers to populate with their own experimental findings.
Data Presentation
The following tables are designed for the clear and structured presentation of quantitative data obtained from the antibacterial assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic Name] |
| Staphylococcus aureus | Positive | e.g., 25923 | ||
| Bacillus subtilis | Positive | e.g., 6633 | ||
| Escherichia coli | Negative | e.g., 25922 | ||
| Pseudomonas aeruginosa | Negative | e.g., 27853 | ||
| (Other strains) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | ||||
| Bacillus subtilis | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa | ||||
| (Other strains) |
Table 3: Zone of Inhibition Diameters for this compound in Agar Disk Diffusion Assay
| Bacterial Strain | This compound Disk Content (µg) | Zone of Inhibition (mm) | Positive Control Zone (mm) [Antibiotic Name] | Negative Control Zone (mm) [Solvent] |
| Staphylococcus aureus | ||||
| Bacillus subtilis | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa | ||||
| (Other strains) |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Spectrophotometer or plate reader
-
Incubator (37°C)
Methodology:
-
Inoculum Preparation: From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound and control solutions.
-
Controls:
-
Growth Control: Wells with MHB and inoculum only.
-
Sterility Control: Wells with MHB only.
-
Positive Control: Wells with a known antibiotic and inoculum.
-
Solvent Control: Wells with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound and inoculum.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Workflow for MIC Determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (37°C)
Methodology:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Aspirate a small, standardized volume (e.g., 10 µL) from each of these clear wells and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth on the MHA plate.
Workflow for MBC Determination.
Protocol 3: Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
MHA plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
-
Incubator (37°C)
-
Ruler or calipers
Methodology:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place the paper disks impregnated with a known amount of this compound onto the surface of the agar. Also, place the positive and negative control disks.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Workflow for Agar Disk Diffusion Assay.
Protocol 4: Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterium over time.
Materials:
-
This compound solution
-
Bacterial inoculum
-
MHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline for dilutions
-
Colony counter
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Experimental Setup: Prepare culture tubes with MHB containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without this compound.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them on MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.
Workflow for Time-Kill Kinetics Assay.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is not yet elucidated, many tetranortriterpenoids exert their antibacterial effects through various mechanisms. These can include disruption of the bacterial cell membrane, inhibition of protein synthesis, or interference with nucleic acid replication. Further research, such as cell permeability assays, protein and DNA synthesis inhibition assays, and electron microscopy, would be necessary to determine the precise mechanism of this compound.
Potential Antibacterial Mechanisms of this compound.
References
- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]
Mahmoodin: Unveiling a Potential Antibacterial Agent for Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahmoodin, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has demonstrated significant potential as an antibacterial agent.[1] First identified in 1992, this natural compound has shown promising activity against a range of Gram-positive and Gram-negative bacteria.[1] This document provides an overview of this compound, including its known properties and preliminary experimental data. However, it is important to note that research on this compound is still in its early stages, and comprehensive data on its formulation, mechanism of action, and detailed experimental protocols are limited. The information presented herein is based on the initial discovery and characterization of the compound.
Physicochemical Properties
This compound is classified as a limonoid, a type of tetranortriterpenoid.[1] Its structure has been elucidated through chemical and spectral analyses, including 2D NMR studies.[1] The absolute configuration of this compound was established by comparing its circular dichroism (CD) spectrum with those of known tetranortriterpenoids.[1]
Antibacterial Activity
Preliminary studies have highlighted the significant antibacterial properties of this compound.[1] While specific quantitative data from extensive studies are not yet available, initial screenings have shown its efficacy against various bacterial strains.
Table 1: Summary of Antibacterial Activity of this compound
| Bacterial Type | Activity Level |
| Gram-positive | Significant[1] |
| Gram-negative | Significant[1] |
Note: This table is a qualitative summary based on initial findings. Further research is required to determine the minimum inhibitory concentration (MIC) against specific bacterial species.
Proposed Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound has not been fully elucidated. However, based on the known mechanisms of other tetranortriterpenoids and antibacterial agents, a possible signaling pathway can be hypothesized. It is speculated that this compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to bacterial cell death.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols (Proposed)
Due to the limited published research on this compound, detailed and validated experimental protocols are not available. The following are proposed starting points for researchers interested in investigating the antibacterial properties of this compound.
In Vitro Antibacterial Susceptibility Testing
This protocol outlines a general workflow for determining the minimum inhibitory concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.
Caption: Workflow for in vitro antibacterial susceptibility testing.
Protocol Steps:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The initial publication mentions isolation from an ethanol extract of neem fruit coats, which may provide a starting point for solvent selection.[1]
-
-
Bacterial Strain Preparation:
-
Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media to achieve a logarithmic growth phase.
-
Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Future Directions
The initial discovery of this compound's antibacterial activity opens up several avenues for future research. Key areas that require investigation include:
-
Comprehensive Pharmacological Profiling: In-depth studies to determine the full spectrum of antibacterial activity, including time-kill kinetics and post-antibiotic effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in bacteria.
-
Toxicity and Safety Assessment: In vitro and in vivo studies to evaluate the cytotoxic and systemic toxicity of this compound.
-
Formulation Development: Creating stable and effective formulations for potential therapeutic applications.
Conclusion
This compound represents a promising natural product with demonstrated antibacterial activity. While current knowledge is limited, this compound warrants further investigation by the scientific community. The proposed experimental frameworks provide a foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this neem-derived tetranortriterpenoid. As more data becomes available, these application notes and protocols will be updated to reflect the latest scientific findings.
References
Application Notes and Protocols for the Proposed Laboratory Synthesis of Mahmoodin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahmoodin, a tetranortriterpenoid isolated from Azadirachta indica (neem), has demonstrated significant antibacterial activity.[1][2] Its complex chemical structure, featuring a spiro-cyclopropane moiety, presents a challenging and attractive target for synthetic chemists.[3] While the total synthesis of this compound has not been extensively documented, this document outlines a proposed synthetic strategy for its derivatives, drawing inspiration from established methodologies for the synthesis of similar complex natural products and spiro-cyclopropane-containing compounds.[4][5][6] These protocols are intended to serve as a foundational guide for researchers embarking on the synthesis of this compound analogs for further pharmacological evaluation.
Proposed Synthetic Strategy
The retrosynthetic analysis of this compound suggests a convergent approach, where key fragments are synthesized separately and later coupled. A plausible strategy involves the synthesis of a complex decalin-core intermediate, followed by the introduction of the furan moiety and the spiro-cyclopropane group. The following sections detail the proposed experimental protocols for key transformations in this hypothetical pathway.
Experimental Protocols
Protocol 1: Synthesis of a Dihydropyran Intermediate
This protocol describes a potential first step in constructing a core fragment of a this compound derivative, inspired by multi-component reactions used in the synthesis of other heterocyclic compounds.[7]
Objective: To synthesize a dihydropyran intermediate as a building block for the this compound core structure.
Materials:
-
Appropriate aldehyde and β-ketoester starting materials
-
Catalyst (e.g., a Lewis acid or organocatalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the selected aldehyde (1.0 eq) in the chosen anhydrous solvent, add the β-ketoester (1.1 eq).
-
Add the catalyst (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the dihydropyran intermediate.
Protocol 2: Spiro-Cyclopropanation
This protocol outlines a method for the introduction of the spiro-cyclopropane ring, a key structural feature of this compound. This method is adapted from known procedures for the synthesis of spiro-cyclopropane derivatives.[4][5]
Objective: To introduce a spiro-cyclopropane moiety onto a suitable precursor.
Materials:
-
Precursor molecule containing an exocyclic double bond
-
Diazomethane or a suitable carbene precursor
-
Palladium or Rhodium catalyst
-
Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the precursor molecule (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the catalyst (0.05 eq) to the solution.
-
Slowly add a solution of the diazo compound (1.5 eq) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to proceed until the starting material is consumed, as monitored by TLC.
-
Carefully quench any excess diazo compound.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate.
-
Purify the resulting spiro-cyclopropane derivative by column chromatography.
Data Presentation
The following tables present hypothetical quantitative data for the proposed synthetic steps. These values are illustrative and would need to be determined experimentally.
Table 1: Hypothetical Yields for Dihydropyran Synthesis
| Entry | Aldehyde | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Proline | DCM | 25 | 12 | 85 |
| 2 | Cinnamaldehyde | Methyl acetoacetate | Sc(OTf)₃ | Toluene | 80 | 6 | 92 |
| 3 | Furfural | Ethyl benzoylacetate | TiCl₄ | DCM | 0 | 24 | 78 |
Table 2: Hypothetical Spectroscopic Data for a Spiro-Cyclopropane Derivative
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Spiro[decalin-2,1'-cyclopropane] | 0.8-2.5 (m, aliphatic protons) | 15-40 (cyclopropyl carbons), 20-50 (decalin carbons) | 3080 (C-H, cyclopropyl), 2950-2850 (C-H, aliphatic) | [M]+ |
Visualization of Synthetic Pathway
The following diagrams illustrate the proposed synthetic workflow and a key reaction pathway.
Caption: Proposed workflow for the synthesis of this compound derivatives.
Caption: Generalized reaction for spiro-cyclopropanation.
Disclaimer: The synthetic protocols and data presented herein are hypothetical and intended for illustrative purposes. Experimental conditions would require significant optimization and validation in a laboratory setting. Researchers should consult relevant literature and adhere to all safety precautions when handling chemicals.
References
- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]
- 3. This compound | C30H38O8 | CID 126566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction [yndxxb.ynu.edu.cn]
- 7. BJOC - Rapid, two-pot procedure for the synthesis of dihydropyridinones; total synthesis of aza-goniothalamin [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Mahmoodin Production Scale-Up
Welcome to the technical support center for Mahmoodin production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the production of this compound, a recombinant therapeutic protein.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues observed during the transition from bench-scale (e.g., 5L) to larger-scale (e.g., 500L) bioreactors.
Upstream Processing (Cell Culture & Bioreactor)
Q1: We are observing a significant drop in this compound titer at the 500L scale compared to our 5L benchtop runs, even though we maintained the same process parameters. What are the likely causes?
A1: This is a common challenge in scaling up bioprocesses. A drop in volumetric productivity often results from heterogeneity in the large-scale bioreactor environment. Key factors to investigate include:
-
Oxygen Transfer Limitations: The surface-area-to-volume ratio decreases at scale, making it harder to maintain the desired dissolved oxygen (DO) level. An insufficient oxygen transfer rate (OTR) can limit cell growth and protein production.
-
Poor Mixing and Nutrient Gradients: In larger vessels, achieving homogeneous mixing is difficult. This can lead to localized zones of low pH, nutrient depletion, or high concentrations of metabolic byproducts like lactate and ammonia, stressing the cells.[1][2]
-
Increased Shear Stress: To compensate for poor mixing and oxygen transfer, agitation rates are often increased.[2] However, higher impeller speeds in large bioreactors can create significant shear stress, which can damage cells and reduce viability.[3][4]
-
CO2 Accumulation: Inefficient gas sparging and venting in large bioreactors can lead to the accumulation of dissolved CO2, which can negatively impact cell growth and productivity.
Data Summary: Comparison of 5L vs. 500L Bioreactor Performance
| Parameter | 5L Benchtop Bioreactor | 500L Production Bioreactor | Common Discrepancy & Impact |
| Control Parameters | |||
| Agitation Speed (RPM) | 100 | 60 | Tip speed is much higher at 500L, increasing shear stress.[3] |
| Gas Sparging Strategy | Microsparger | Drilled-hole sparger | Larger bubbles from drilled-hole spargers are less efficient for oxygen transfer. |
| Performance Metrics | |||
| Peak Viable Cell Density | 18 x 10⁶ cells/mL | 11 x 10⁶ cells/mL | Indicates suboptimal growth conditions at scale.[2] |
| Final Titer (g/L) | 4.5 | 2.1 | Lower productivity is a primary indicator of scale-up issues. |
| Lactate Concentration (g/L) | 2.5 | 4.8 | High lactate suggests metabolic shift due to stress (e.g., low DO). |
| % Aggregation (Crude) | < 1% | ~5% | Increased stress can lead to misfolding and aggregation.[5] |
Q2: Our cell viability drops sharply after day 10 in the 500L bioreactor, accompanied by high lactate levels. What is the root cause?
A2: This scenario strongly suggests a metabolic shift, often triggered by environmental stressors. The primary suspects are:
-
Hypoxia (Low Dissolved Oxygen): Even transient drops in DO can trigger anaerobic metabolism, leading to increased lactate production and a drop in pH. This acidic environment is detrimental to cell health.
-
Nutrient Gradients: Poor mixing can create pockets where glucose concentration is high, leading to overflow metabolism and lactate production, even when oxygen is present.[1]
-
Shear Stress: As mentioned, excessive agitation can cause physical damage to cells, leading to decreased viability.[4][6] Mammalian cells are particularly sensitive to hydrodynamic forces.[3]
To troubleshoot, we recommend using a qualified scale-down model (SDM) to investigate the impact of these parameters.[7][8]
Downstream Processing (Purification)
Q3: We are observing a higher percentage of aggregated this compound after Protein A chromatography at the production scale. How can we mitigate this?
A3: Protein aggregation during and after purification is a frequent scale-up challenge.[5][9][10] The causes are often multifactorial:
-
Harsh Elution Conditions: The low pH (~3.5) buffer used to elute this compound from the Protein A resin can induce unfolding and subsequent aggregation.[5] At a larger scale, the residence time of the protein in this low-pH environment might be longer, exacerbating the issue.
-
High Protein Concentration: The eluted protein pool is highly concentrated. High concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[5]
-
Process Hold Times: Longer processing and hold times at the manufacturing scale can expose the protein to unfavorable conditions for extended periods.
Mitigation Strategies:
-
Rapid pH Neutralization: Ensure the low-pH eluate is neutralized immediately upon collection using a pre-prepared buffer.
-
Optimize Elution Buffer: Screen for additives (e.g., arginine, proline) in the elution buffer that can help stabilize this compound and prevent unfolding.[9]
-
In-line Dilution: Consider diluting the eluate as it comes off the column to reduce protein concentration before the neutralization step.
Q4: The charge variant profile of our purified this compound is inconsistent at the larger scale, showing more acidic variants. What could be the cause?
A4: Charge variants arise from post-translational modifications or degradation, and their profile is a critical quality attribute.[11][12] Increased acidic variants often point to:
-
Deamidation: Spontaneous deamidation of asparagine or glutamine residues is a common modification that increases a protein's negative charge. This process is accelerated by higher temperatures and pH, which might occur in localized "hot spots" within a large bioreactor or during long hold times in purification buffers.
-
Oxidation: Oxidation of methionine or tryptophan residues can also lead to changes in charge.
-
Sialylation: Differences in glycosylation, specifically the degree of sialic acid capping, can significantly alter the charge profile. Culture conditions like pH, temperature, and nutrient availability influence glycosylation patterns.
Analysis is typically performed using methods like ion-exchange chromatography (IEX-HPLC) or capillary isoelectric focusing (cIEF).[11][12][13]
Section 2: Troubleshooting Guides & Experimental Protocols
Troubleshooting Guide: Low Titer at Scale
This guide provides a logical workflow for diagnosing the root cause of decreased this compound productivity during scale-up.
Diagram: Troubleshooting Logic for Low Product Titer
Caption: A logical workflow to diagnose causes of low product titer.
Experimental Protocol: Scale-Down Model (SDM) Validation
A qualified SDM is essential for efficiently and cost-effectively troubleshooting manufacturing issues.[7][8][14][15] This protocol outlines the validation of a 5L bioreactor to mimic the performance of the 500L production vessel.
Objective: To demonstrate that the 5L bioreactor model is a representative proxy of the 500L commercial process for investigating process parameter effects.
Methodology:
-
Geometric Similarity: Ensure the 5L bioreactor has geometric ratios (e.g., impeller diameter to tank diameter, H/T ratio) similar to the 500L vessel.
-
Parameter Matching:
-
Tip Speed: Match the impeller tip speed of the 500L process in the 5L model to replicate shear conditions.
-
Oxygen Mass Transfer (kLa): Characterize and match the kLa (oxygen mass transfer coefficient) between the scales. This is a critical parameter for maintaining cell health.[15] Adjust agitation and sparging in the 5L model to achieve the target kLa.
-
Mixing Time: If possible, measure and compare mixing times to ensure homogeneity is comparable.
-
-
Execution:
-
Run a minimum of three batches in the 500L bioreactor at the target process setpoints to establish a baseline performance profile.
-
Run a minimum of three batches in the 5L SDM using the calculated parameters from step 2.
-
-
Data Analysis & Acceptance Criteria:
-
Compare key performance indicators (KPIs) between the two scales:
-
Viable Cell Density (VCD) and viability profiles.
-
Metabolite profiles (glucose, lactate, ammonia).
-
Product titer.
-
-
Compare critical quality attributes (CQAs):
-
Aggregation profile.
-
Charge variant distribution.
-
-
Acceptance Criteria: The performance profiles of the 5L SDM should fall within the established range (e.g., mean ± 2 standard deviations) of the 500L batches. Statistical equivalence testing can be used for formal validation.[7]
-
Section 3: Visualizations and Pathways
Diagram: General this compound Production Workflow
This diagram illustrates the major steps involved in scaling up this compound production, from cell line development to final purification.
Caption: High-level overview of the this compound manufacturing process.
Diagram: this compound's Fictional Signaling Pathway
For context, this diagram shows the hypothetical mechanism of action for this compound as an inhibitor of the pro-inflammatory "Kinase-X" pathway.
Caption: this compound inhibits Kinase-X, blocking inflammatory signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. How to increase bioreactor efficiency and productivity - CRB [crbgroup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioprocess Forces and Their Impact on Cell Behavior: Implications for Bone Regeneration Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sartorius.com [sartorius.com]
- 7. koerber-pharma.com [koerber-pharma.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. A Screening Methodology for Purifying Proteins with Aggregation Problems | Springer Nature Experiments [experiments.springernature.com]
- 11. Charge Variant Analysis - Creative Biolabs [creative-biolabs.com]
- 12. Charge Variant Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Analysis Strategies of Antibody Charge Variants - Creative Proteomics [creative-proteomics.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. A systematic approach for scale-down model development and characterization of commercial cell culture processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Mahmoodin for Bioassays
Welcome to the technical support center for Mahmoodin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in bioassay applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a tetranortriterpenoid, a type of limonoid, isolated from the neem tree (Azadirachta indica)[1]. It has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative organisms[1]. Like many other complex natural products, this compound is a lipophilic molecule, meaning it has poor solubility in aqueous solutions such as culture media and buffers used in bioassays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the best solvent to dissolve this compound?
Q3: My this compound stock in DMSO precipitates when added to my aqueous assay medium. What should I do?
A3: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. Here are a few troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and may still not prevent precipitation.
-
Use a gentle mixing technique: When adding the this compound stock to the medium, vortex or pipette mix gently but thoroughly to aid dispersion.
-
Warm the medium: Gently warming the assay medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Consider co-solvents: For particularly challenging cases, a combination of solvents might be effective. However, the compatibility of any co-solvent with your specific bioassay must be validated.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, after preparing the initial stock solution in DMSO, you can use a brief sonication in a water bath to break up any small aggregates and ensure complete dissolution. For obtaining higher solubility, you can also warm the tube at 37°C and shake it in an ultrasonic bath for a while[2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the primary solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the volume of DMSO. - Gently warm the solution (up to 37°C) and sonicate for 5-10 minutes. |
| A precipitate forms immediately upon adding the DMSO stock to the aqueous medium. | The compound's solubility limit in the final aqueous solution is exceeded. | - Lower the final concentration of this compound in the assay. - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%). - Add the DMSO stock to the medium while gently vortexing. |
| The solution appears cloudy or contains visible particles after dilution. | Incomplete dissolution or aggregation of the compound. | - Centrifuge the final diluted solution at high speed (e.g., 10,000 x g) for 5-10 minutes and use the supernatant. Note that this will reduce the actual concentration of the dissolved compound. - Filter the solution through a 0.22 µm syringe filter compatible with your solvent. |
| Inconsistent results between experiments. | Variable amounts of dissolved this compound. | - Prepare a fresh dilution from the stock solution for each experiment. - Ensure the stock solution is completely dissolved before each use by warming and vortexing. |
| Cell toxicity or altered phenotype observed in control wells (vehicle only). | The concentration of the solvent (e.g., DMSO) is too high. | - Perform a vehicle control experiment with different concentrations of your solvent to determine the maximum non-toxic concentration for your specific cell line or bacteria. - Keep the final solvent concentration consistent across all wells. |
Data Presentation: Solubility of Structurally Similar Limonoids
Since specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of other well-characterized limonoids from Azadirachta indica to provide guidance on solvent selection.
| Compound | Solvent | Solubility | Reference |
| Gedunin | DMSO | 100 mM | [2][4] |
| Ethanol | 10 mM (with gentle warming) | [2] | |
| Nimbolide | DMSO | ~10 mg/mL | [3] |
| Ethanol | ~10 mg/mL | [3] | |
| Dimethyl formamide (DMF) | ~10 mg/mL | [3] | |
| Azadirachtin | Ethanol | Readily soluble | [5] |
| Diethyl ether | Readily soluble | [5] | |
| Acetone | Readily soluble | [5] | |
| Chloroform | Readily soluble | [5] | |
| Hexane | Insoluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound: 526.6 g/mol ).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the solid is not completely dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Follow up with sonication in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Dilutions for a Bioassay (e.g., Antibacterial Assay)
This protocol provides a general method for diluting the this compound stock solution into an aqueous medium for a typical bioassay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous assay medium (e.g., culture medium, buffer)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer (optional)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution and bring it to room temperature. Vortex briefly.
-
Pre-warm the aqueous assay medium to 37°C.
-
Perform serial dilutions of the this compound stock solution in the aqueous medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step in the medium to minimize the shock of high DMSO concentration.
-
When adding the this compound stock or intermediate dilution to the aqueous medium, add it dropwise while gently vortexing or mixing with a pipette to ensure rapid and uniform dispersion.
-
Ensure the final concentration of DMSO in the assay wells is below the cytotoxic level for your cells or bacteria (typically ≤ 0.5%).
-
Include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest this compound concentration, but without the compound.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions for bioassays.
Hypothesized Signaling Pathway for Antibacterial Action
Based on the known mechanisms of other terpenoids, a plausible antibacterial action for this compound involves the disruption of the bacterial cell membrane.
Caption: Hypothesized mechanism of this compound's antibacterial activity.
References
- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gedunin | CAS:2753-30-2 | naturally occurring Hsp90 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Azadirachtin | C35H44O16 | CID 5281303 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming resistance mechanisms to Mahmoodin
Welcome to the Mahmoodin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound resistance in their experiments.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for issues you may encounter during your research with this compound.
Frequently Asked Questions (FAQs)
Q1: My KRO-mutant cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A1: This is a common scenario known as acquired resistance. The primary mechanisms of resistance to tyrosine kinase inhibitors like this compound include:
-
Secondary Mutations: The development of new mutations in the KRO kinase domain can prevent this compound from binding effectively. A common culprit is a "gatekeeper" mutation, which sterically hinders the drug's access to its binding pocket.[1][2]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the KRO blockade.[2][3] This means that even though this compound is inhibiting KRO, other pathways are reactivating downstream signals necessary for cell survival and proliferation.
-
Drug Efflux Pump Overexpression: Cells can increase the production of transporter proteins that actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[4]
Q2: How can I determine which resistance mechanism is present in my cell line?
A2: A systematic approach is necessary to identify the specific resistance mechanism:
-
Sequence the KRO kinase domain: This will identify any secondary mutations. Sanger sequencing of the relevant exons is a standard method.
-
Perform a phosphoproteomic or Western blot analysis: Probing for the phosphorylation status of key signaling proteins (e.g., MET, AXL, AKT, ERK) can reveal bypass pathway activation. An increase in the phosphorylation of these proteins in the presence of this compound suggests a bypass mechanism.
-
Assess drug efflux pump activity: Use a fluorescent substrate of common efflux pumps (like Rhodamine 123 for ABCB1/MDR1) with and without a known inhibitor of these pumps. An increase in intracellular fluorescence in the presence of the inhibitor indicates increased efflux activity.
Q3: What strategies can I use to overcome these resistance mechanisms in my experiments?
A3: The strategy to overcome resistance depends on the underlying mechanism:
-
For secondary mutations: A next-generation KRO inhibitor that is effective against the specific mutation may be required.
-
For bypass pathway activation: Combination therapy is often the most effective approach.[5][6] This involves co-administering this compound with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor if the MET pathway is upregulated).
-
For drug efflux pump overexpression: Co-treatment with an inhibitor of the specific efflux pump can restore this compound's intracellular concentration and efficacy.
Troubleshooting Common Experimental Issues
Issue 1: High variability in IC50 values for this compound across replicate experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration preparation, or differences in incubation time.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Perform a cell growth curve to determine the optimal seeding density where cells are in the exponential growth phase for the duration of the experiment.[7]
-
Prepare Fresh Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Control Incubation Time: Use a precise and consistent incubation time for all experiments.
-
Issue 2: My this compound-sensitive parental cell line is showing a higher IC50 than expected based on the literature.
-
Possible Cause: Cell line misidentification or contamination, prolonged culturing leading to genetic drift, or issues with the this compound compound.
-
Troubleshooting Steps:
-
Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Use Low-Passage Cells: Whenever possible, use cells that have been passaged a limited number of times.
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock.
-
Issue 3: Difficulty in establishing a this compound-resistant cell line.
-
Possible Cause: Insufficient drug concentration or duration of exposure.
-
Troubleshooting Steps:
-
Dose Escalation: Start with a low concentration of this compound (below the IC50) and gradually increase the concentration as the cells adapt.
-
Pulsed Exposure: Treat cells with a high concentration of this compound for a short period, followed by a recovery phase. Repeat this cycle to select for resistant populations.
-
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | KRO Mutation | Resistance Mechanism | This compound IC50 (nM) | This compound + Crizotinib (1 µM) IC50 (nM) | This compound + Verapamil (10 µM) IC50 (nM) |
| HCC827-PAR | Exon 19 del | - (Parental) | 15 ± 2.1 | 14 ± 1.8 | 13 ± 2.5 |
| HCC827-MR1 | Exon 19 del | KRO T790M | > 10,000 | > 10,000 | > 10,000 |
| HCC827-MR2 | Exon 19 del | MET Amplification | 1,250 ± 150 | 25 ± 5.3 | 1,100 ± 120 |
| HCC827-MR3 | Exon 19 del | ABCB1 Overexpression | 850 ± 95 | 800 ± 89 | 45 ± 8.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
Appropriate cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)[8]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in cell culture medium. It is advisable to perform a preliminary experiment with a wide concentration range (e.g., 10-fold dilutions) to determine the approximate responsive range.[7][9]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
This protocol is for detecting the phosphorylation of key proteins in signaling pathways.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MET, anti-MET, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways and Resistance Mechanisms
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. targetedonc.com [targetedonc.com]
- 6. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Optimizing Mahmoodin Dosage in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of Mahmoodin in cell culture experiments. Given that this compound is a specific tetranortriterpenoid with limited detailed public data on its cellular mechanisms, this guide provides a general framework and best practices for determining optimal experimental concentrations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question: I am not observing any effect of this compound on my cells, even at high concentrations. What should I do?
Answer:
If you are not observing a cellular response to this compound, consider the following troubleshooting steps:
-
Confirm Compound Integrity and Solubility:
-
Ensure your this compound stock solution is properly prepared and stored to prevent degradation.
-
Verify the solubility of this compound in your culture medium. Precipitation of the compound will lead to an inaccurate final concentration. Consider using a different solvent for your stock solution, but always include a vehicle control in your experiments.
-
-
Extend Incubation Time: The cellular effects of this compound may be time-dependent. Consider extending the incubation period (e.g., 48 or 72 hours) to allow for a response to manifest.
-
Increase Concentration Range: It's possible that the effective concentration is higher than your tested range. We recommend testing a broader range of concentrations in your next experiment.
-
Assess Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.[1] You may want to test a different, potentially more sensitive, cell line.
-
Evaluate a Different Endpoint: The endpoint you are measuring (e.g., cell viability) may not be the primary effect of this compound. Consider assays for other cellular processes such as proliferation, apoptosis, or specific signaling pathway activation.
Question: I am observing significant cell death even at the lowest concentrations of this compound tested. How can I find a suitable therapeutic window?
Answer:
High cytotoxicity at low concentrations suggests that your initial dose range is too high. To identify a non-toxic and effective concentration range, you should:
-
Perform a Dose-Response Curve with a Wider, Lower Range: Test a much lower range of concentrations, for instance, starting from picomolar (pM) or low nanomolar (nM) concentrations. This will help in identifying the IC50 (half-maximal inhibitory concentration) and a potential therapeutic window.
-
Reduce Incubation Time: Shorten the exposure time of the cells to this compound. A shorter incubation period may reveal more subtle, non-toxic effects of the compound.
-
Check Solvent Toxicity: Ensure that the solvent used for the this compound stock solution is not contributing to the observed cytotoxicity. Always include a vehicle-only control group to assess the effect of the solvent on your cells.
Question: The results of my dose-response experiments with this compound are inconsistent. What could be the cause?
Answer:
Inconsistent results in dose-response experiments can stem from several factors:
-
Inconsistent Cell Seeding: Ensure that you are seeding a consistent number of cells in each well, as variations in cell density can affect the response to the compound.[2]
-
Variable Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2 levels, humidity) throughout your experiments.[3]
-
Compound Degradation: Ensure the stability of this compound in your stock solution and in the culture medium over the course of the experiment.
-
Edge Effects in Multi-Well Plates: To mitigate "edge effects" in 96-well plates, avoid using the outer wells or fill them with sterile buffer or medium.[2]
-
Assay Variability: Ensure that all steps of your assay (e.g., reagent addition, incubation times) are performed consistently across all plates and experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a tetranortriterpenoid, a type of natural product, that has been isolated from Azadirachta indica (neem) oil.[4] It has shown significant antibacterial activity against various Gram-positive and Gram-negative organisms.[4] Its effects on mammalian cells are not as well-documented, necessitating careful dosage optimization for in vitro studies.
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine the dose-response curve for your specific cell line.[1] A preliminary experiment covering a wide range, from nanomolar to micromolar concentrations, is recommended.
Q3: How do I determine the IC50 value of this compound for my cell line?
A3: The IC50 value can be determined by performing a dose-response experiment and analyzing the data using non-linear regression.[5] You will need to test a series of this compound concentrations and measure the cellular response (e.g., cell viability). The IC50 is the concentration of this compound that results in a 50% inhibition of the measured response.
Q4: What are the best cell-based assays to determine the optimal dosage of this compound?
A4: Cell viability and cytotoxicity assays are fundamental for determining the optimal dosage.[6] Commonly used assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
XTT Assay: Similar to the MTT assay, the XTT assay also measures metabolic activity but produces a water-soluble formazan product, simplifying the protocol.[8]
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.[9]
Q5: What controls should I include in my this compound dosage experiments?
A5: To ensure the validity of your results, it is crucial to include the following controls:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound as is present in the highest concentration of the compound tested.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
Data Presentation
Table 1: Recommended Initial Concentration Ranges for this compound Dose-Response Studies
| Concentration Range | Unit | Rationale |
| 1 nM - 100 µM | Molar | A broad range to capture potential effects of a novel compound.[1] |
| Logarithmic Dilutions | - | To effectively span a wide range of concentrations and identify the IC50. |
Table 2: Key Experimental Parameters for a Cell Viability Assay
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | To ensure cells are in the exponential growth phase during the experiment.[10] |
| Incubation Time | 24, 48, and 72 hours | To assess time-dependent effects of the compound.[7] |
| Replicates | Minimum of 3 technical replicates | To ensure the statistical significance of the results.[11] |
| Controls | Untreated, Vehicle, Positive | To validate the experimental results. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.[5]
-
Visualizations
Caption: Experimental workflow for determining the optimal dosage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Troubleshooting Mahmoodin Instability in Solution
Disclaimer: "Mahmoodin" is a hypothetical compound name used for illustrative purposes. This guide is based on general principles of small molecule stability and best practices for researchers in a drug development setting. The provided protocols and troubleshooting advice should be adapted to your specific experimental conditions.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds like this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO, stored at -20°C, shows reduced activity in my kinase assay. What could be the cause?
A1: While storing DMSO stock solutions at -20°C is a standard practice, several factors can lead to reduced activity of this compound:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate compound degradation. It is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation to minimize this effect.
-
Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water introduced into the stock solution can lead to hydrolysis of susceptible compounds over time. Always use high-purity, anhydrous DMSO from a freshly opened bottle and store it properly.
-
Extended Storage: Even at -20°C, very sensitive compounds can degrade over long periods. It is good practice to re-qualify long-term stored stock solutions by analytical methods (e.g., HPLC) before use.
Q2: I observe a precipitate in my aqueous assay buffer after adding this compound from my DMSO stock. Is this degradation?
A2: This is more likely a solubility issue rather than degradation.[1] Many small molecules have poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution. This can be misinterpreted as degradation.[1] The precipitate itself might also be more prone to degradation.[1]
To address this, consider the following:
-
Lower the Final Concentration: Test if the precipitation still occurs at lower final concentrations of this compound in your assay.
-
Optimize Buffer Composition: The pH of the buffer can significantly impact the solubility of a compound.[2]
-
Use Co-solvents: Adding a small percentage of an organic co-solvent like ethanol or PEG 400 might improve solubility. However, you must first verify that the co-solvent does not affect your experimental system.[1][2]
-
Incorporate Solubilizing Agents: Non-ionic surfactants (e.g., Tween® 80) or cyclodextrins can be used to create micellar formulations or inclusion complexes that enhance aqueous solubility.[2][3]
Q3: My this compound solution changes color from clear to yellow after a few hours on the benchtop. What does this indicate?
A3: Discoloration is often a visual indicator of chemical degradation, likely due to oxidation or photodegradation.[2] Many organic molecules are sensitive to light and oxygen.[3][4][5]
-
Protect from Light: Always store solutions of light-sensitive compounds in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][4]
-
Minimize Oxygen Exposure: For compounds prone to oxidation, it can be beneficial to degas aqueous buffers to remove dissolved oxygen.[2] For highly sensitive molecules, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[1][4]
-
Add Antioxidants: If oxidation is confirmed, adding an antioxidant like ascorbic acid or DTT to your buffer can help protect your compound.[1] Ensure the antioxidant is compatible with your assay.
Q4: How can I systematically identify the cause of this compound's instability?
A4: A forced degradation study is a systematic way to identify the degradation pathways of a compound. This involves exposing the compound to a variety of stress conditions and analyzing the resulting degradation products. Common stress conditions include acid, base, oxidation, heat, and light.[2]
Troubleshooting Summary
The following table summarizes common issues, their potential causes, and suggested solutions for this compound instability.
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Loss of activity in stored DMSO stock | Repeated freeze-thaw cycles; Water absorption in DMSO leading to hydrolysis. | Aliquot stock into single-use vials; Use fresh, anhydrous DMSO. |
| Precipitate forms in aqueous buffer | Poor aqueous solubility. | Optimize buffer pH; Lower final concentration; Add a compatible co-solvent or surfactant.[1] |
| Solution discoloration (e.g., turning yellow) | Oxidation or photodegradation. | Protect solutions from light with amber vials or foil; Degas buffers; Add an antioxidant if compatible with the assay.[1][2][4] |
| Inconsistent results between experiments | Instability in the experimental medium over the time course of the assay. | Prepare fresh solutions for each experiment; Minimize the time the compound is in the aqueous buffer before analysis.[1] |
| Complete loss of compound signal in LC-MS | Adsorption to plasticware (tubes, plates). | Use low-binding plasticware or glass vials; Include a small amount of a non-ionic surfactant in the buffer.[1] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffer
This protocol provides a quick method to assess the stability of this compound in your experimental buffer over a typical experiment duration.
Methodology:
-
Preparation: Prepare a solution of this compound in your target aqueous buffer at the final experimental concentration. Also, prepare a control sample by diluting this compound to the same concentration in a cold organic solvent like acetonitrile (ACN), which is expected to quench degradation.
-
Incubation: Incubate the aqueous buffer sample under your standard experimental conditions (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the incubated sample.[1]
-
Quenching: Immediately stop any further degradation in the aliquot by adding an equal volume of cold ACN.[1]
-
Analysis: Analyze all samples, including the t=0 control, by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the t=0 sample. A significant decrease in the peak area over time indicates instability.
Protocol 2: Forced Degradation Study
This study helps to identify the specific conditions under which this compound is unstable.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or ACN).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours). Keep an unstressed control sample under normal storage conditions.
-
Neutralization (for acid/base samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.[2]
-
Analysis: Dilute all samples to a suitable concentration and analyze by HPLC or LC-MS to determine the percentage of remaining parent compound and to profile any degradation products.
Visualizing Workflows and Pathways
This compound Instability Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: A step-by-step workflow for diagnosing and resolving this compound instability.
Hypothetical Degradation Pathways for this compound
This diagram illustrates potential chemical degradation pathways for a hypothetical this compound molecule containing ester and electron-rich aromatic functional groups.
Caption: Potential hydrolysis and oxidation pathways leading to inactive degradants.
References
Technical Support Center: Refining Purification Protocols for Mahmoodin Isomers
Welcome to the technical support center for the purification of Mahmoodin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the separation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the separation of its isomers important?
This compound is a natural product isolated from Azadirachta indica with the chemical formula C30H38O8[1]. Its complex structure contains multiple chiral centers, leading to the potential for several stereoisomers. In pharmaceutical development, different isomers of a chiral drug can exhibit significant differences in pharmacology, toxicology, and pharmacokinetics[2]. Therefore, isolating the desired biologically active isomer is critical for ensuring therapeutic efficacy and safety.
Q2: What are the primary methods for separating this compound isomers?
The most common and effective methods for separating chiral isomers like those of this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers[2][3].
-
Fractional Crystallization: This method exploits differences in the solubility of isomers in a specific solvent to achieve separation[4][5].
-
Supercritical Fluid Chromatography (SFC): An emerging technology that can offer faster and more efficient separation of chiral compounds.
Q3: How do I select the appropriate chiral stationary phase (CSP) for HPLC separation of this compound isomers?
The selection of the CSP is crucial for achieving good resolution. For a complex molecule like this compound, initial screening of several CSPs is recommended. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are a good starting point as they are versatile and widely used for chiral separations. The choice should be guided by the functional groups present in the this compound structure.
Q4: My this compound isomers are co-eluting or have poor resolution in chiral HPLC. What should I do?
Poor resolution is a common issue in chiral HPLC.[6] Here are several parameters to optimize:
-
Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography, or the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer in reversed-phase chromatography.[6]
-
Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance the interaction between the analyte and the CSP, thereby improving resolution.[6]
-
Temperature: Temperature can significantly impact chiral recognition. Experiment with a range of temperatures (e.g., 10°C to 40°C) as both increasing and decreasing the temperature can improve separation.[6]
-
Additive: The addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution, especially for compounds with acidic or basic functional groups.
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen a variety of CSPs with different chiral selectors. |
| Suboptimal mobile phase composition. | Adjust the type and concentration of the organic modifier and any additives.[6] | |
| Flow rate is too high. | Reduce the flow rate to increase interaction time with the CSP.[6] | |
| Column temperature is not optimal. | Test a range of temperatures as this can significantly affect selectivity.[6] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competitor to the mobile phase (e.g., a small amount of acid or base). |
| Column overload. | Reduce the sample concentration or injection volume.[6] | |
| Extra-column dead volume. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure precise and consistent mobile phase preparation. Consider pre-mixing the mobile phase. |
| Unstable column temperature. | Use a column oven to maintain a constant temperature.[6] | |
| Insufficient column equilibration. | Allow for longer equilibration times, especially when changing the mobile phase.[6] |
Fractional Crystallization Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | Solution is not supersaturated. | Slowly evaporate the solvent or add an anti-solvent to induce crystallization. |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound has lower solubility. | |
| Oily Precipitate Forms | Solution is too supersaturated. | Add a small amount of solvent to dissolve the oil and allow for slower cooling. |
| Impurities are inhibiting crystallization. | Purify the initial mixture using another technique (e.g., flash chromatography) before crystallization. | |
| Poor Isomeric Purity of Crystals | Isomers have very similar solubilities. | Try a different solvent or a mixture of solvents to maximize the solubility difference. |
| Cooling rate is too fast, leading to co-precipitation. | Allow the solution to cool slowly and undisturbed to promote selective crystallization.[5] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Isomers
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or Chiralcel OD).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of 90:10 hexane:isopropanol. Run a gradient to 70:30 over 20 minutes to determine the approximate elution conditions.
-
Reversed Phase: Start with a mobile phase of 70:30 acetonitrile:water. Run a gradient to 95:5 over 20 minutes.
-
-
Optimization:
-
Based on the initial screening, select the mode (normal or reversed phase) that shows the best initial separation.
-
Perform isocratic runs with varying ratios of the mobile phase components to optimize resolution.
-
Adjust the flow rate (e.g., from 1.0 mL/min down to 0.5 mL/min).
-
Vary the column temperature in 5°C increments (e.g., from 20°C to 40°C).
-
-
Purity Analysis: Once a baseline separation is achieved, inject a purified sample of each isomer to confirm their retention times.
Protocol 2: Fractional Crystallization of this compound Isomers
-
Solvent Screening: In small vials, test the solubility of the this compound isomer mixture in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water). Identify a solvent in which the compound is sparingly soluble at room temperature but fully soluble when heated.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent to create a saturated solution.[5]
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container.
-
Once at room temperature, the flask can be moved to a refrigerator or an ice bath to maximize crystal yield.[5]
-
-
Isolation:
-
Purity Analysis: Dry the crystals and analyze their isomeric purity using the developed chiral HPLC method. The mother liquor can also be collected and concentrated to recover the more soluble isomer.[5]
Data Presentation
Table 1: Comparison of Chiral HPLC Conditions for this compound Isomer Separation
| Parameter | Condition A | Condition B | Condition C |
| Column | Chiralpak IA | Chiralpak IA | Chiralcel OD |
| Mobile Phase | 85:15 Hexane:IPA | 80:20 Hexane:IPA | 90:10 ACN:H₂O |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 35°C | 30°C |
| Resolution (Rs) | 1.8 | 1.4 | 1.2 |
| Run Time | 25 min | 18 min | 20 min |
Table 2: Results of Fractional Crystallization of this compound Isomers
| Solvent System | Yield of Isomer 1 (%) | Purity of Isomer 1 (%) | Yield of Isomer 2 (from mother liquor, %) | Purity of Isomer 2 (%) |
| Methanol | 35 | 92 | 55 | 75 |
| Ethanol/Water (9:1) | 42 | 96 | 48 | 82 |
| Ethyl Acetate | 28 | 88 | 60 | 70 |
Visualizations
Caption: Workflow for the purification and analysis of this compound isomers.
Caption: Decision tree for troubleshooting poor HPLC resolution.
References
dealing with cytotoxicity of Mahmoodin in experiments
Disclaimer: Information on the specific cytotoxic properties and mechanisms of Mahmoodin is limited in current scientific literature. This guide is based on general principles of handling cytotoxic compounds and data from analogous natural products. Researchers should perform their own dose-response experiments to determine the specific activity of this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a tetranortriterpenoid, a type of limonoid, that has been isolated from the oil of Azadirachta indica (neem).[1] Initially identified for its significant antibacterial properties against various Gram-positive and Gram-negative bacteria, its effects on eukaryotic cells are an emerging area of research.[1]
Q2: What are the recommended handling and storage procedures for this compound?
As with most bioactive compounds, proper handling and storage are crucial to maintain potency and ensure safety.
-
Handling: Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid inhaling vapor or mist.[2] Ensure adequate ventilation in the work area.
-
Storage: this compound powder should be stored in a cool, well-ventilated place, away from direct heat and sunlight.[2] Studies on related compounds from neem suggest that storage at low temperatures (e.g., 4°C) can maintain the stability and toxicity of the formulation over extended periods.[3][4] For long-term storage, -20°C is recommended.
Q3: How should I prepare a stock solution of this compound?
This compound, like many triterpenoids, is expected to have low solubility in water.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) or ethanol are common solvents for preparing high-concentration stock solutions of hydrophobic compounds.[5][6]
-
Preparation: To prepare a 10 mM stock solution, for example, dissolve the appropriate mass of this compound in the minimal required volume of high-purity DMSO. Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.[5]
Q4: What is the expected cytotoxic concentration (IC50) of this compound?
The half-maximal inhibitory concentration (IC50) is highly dependent on the specific cell line, incubation time, and assay method used.[7][8] Since published IC50 values for this compound are not widely available, researchers must determine these empirically. The following table provides hypothetical data to illustrate the kind of results one might obtain.
Data Presentation
Table 1: Example IC50 Values for this compound after 72-hour Incubation
| Cell Line | Type | Hypothetical IC50 (µM) | Selectivity Index (SI)* |
| HeLa | Cervical Cancer | 8.5 | 5.3 |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 3.7 |
| MCF-7 | Breast Cancer | 15.8 | 2.8 |
| HaCaT | Normal Keratinocyte | 45.0 | - |
*Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. An SI value greater than 2 is generally considered to indicate selective toxicity towards cancer cells.[9]
Troubleshooting Guide
Q5: I am observing high cytotoxicity in my vehicle (DMSO) control wells. What could be the cause?
Unexpected toxicity in vehicle controls can confound results.
-
High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high. Ensure it does not exceed a non-toxic level (typically <0.5%) for your specific cell type.[5]
-
Reagent Contamination: The culture medium, serum, or other supplements may be contaminated with bacteria, fungi, or mycoplasma, leading to cell death.[5] Always use fresh, sterile reagents.
-
Incubator Issues: Fluctuations in CO2, temperature, or humidity can stress cells and increase mortality. Verify that the incubator is functioning correctly.[5]
Q6: There is high variability in the results between replicate wells. How can I improve consistency?
High variability can obscure the true effect of the compound.
-
Inhomogeneous Compound Distribution: Ensure the this compound working solution is mixed thoroughly with the culture medium before being added to the cells to achieve a uniform concentration.[5]
-
Edge Effects: The outer wells of microplates are prone to evaporation, which can alter the compound concentration.[5] It is best practice to fill the outer wells with sterile PBS or medium and use the inner wells for the experiment.
-
Pipetting Errors: Inconsistent pipetting, especially with small volumes, can lead to significant variability. Ensure pipettes are calibrated and use gentle, consistent technique.
-
Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings. If present, break them with a sterile syringe needle before measurement.[10]
Q7: The this compound solution precipitated after being added to the cell culture medium. What should I do?
Precipitation indicates poor solubility and will lead to inaccurate and inconsistent cell exposure.
-
Reduce Working Concentration: The final concentration of this compound in the medium may be above its solubility limit. Try using a lower starting concentration for your serial dilutions.
-
Optimize Stock Solution: Prepare a lower concentration stock solution in DMSO. While this may increase the final DMSO percentage, it can sometimes improve solubility in the aqueous medium.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
1. Reagent Preparation
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile, phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.
-
Sterilize the solution by passing it through a 0.2 µm filter.
-
Store the solution at 4°C, protected from light, for up to one month.[11]
-
-
Solubilization Solution:
-
Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. Gently heat to dissolve.
-
2. Assay Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include "untreated" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of DMSO used) wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Reading: Gently pipette to ensure the formazan is fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
3. Data Analysis
-
Background Subtraction: Subtract the absorbance of a "medium only" blank from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot the percent viability against the log of the this compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration that inhibits cell viability by 50%.[7]
Visualizations
Experimental and Logical Workflows
Caption: A step-by-step workflow for conducting an MTT cytotoxicity assay.
Caption: A logical guide for troubleshooting common issues in cytotoxicity assays.
Hypothesized Signaling Pathway
Caption: A putative signaling pathway for this compound-induced cytotoxicity.
References
- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. warkembioagri.com [warkembioagri.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
common pitfalls in Mahmoodin research
{"answer":"As "Mahmoodin" does not correspond to a known entity in scientific literature, this technical support center has been developed around a hypothetical small molecule inhibitor, herein named "this compound," designed to target MEK1/2 in the MAPK/ERK signaling pathway. This pathway is crucial in regulating cellular processes like proliferation and survival, and its dysregulation is implicated in various cancers.[1][2] The following guide addresses common challenges and pitfalls researchers might encounter when working with such a kinase inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Assay Results
Question: My dose-response curves for this compound in an MTT assay are inconsistent between experiments. What could be the cause?
Answer: Inconsistent MTT assay results are a frequent issue. Several factors related to both the compound and the assay protocol can contribute to this variability.
Troubleshooting Steps:
-
Compound Solubility:
-
Problem: this compound may be precipitating out of the cell culture medium, especially at higher concentrations.[3][4] Many kinase inhibitors are hydrophobic and have poor aqueous solubility.[5]
-
Solution: Visually inspect the wells of your assay plate under a microscope before and after adding this compound. Look for precipitates. Prepare the stock solution in 100% DMSO and ensure the final DMSO concentration in the media is below 0.5% to avoid solvent toxicity. If solubility issues persist, consider using a different solvent or a formulation with solubilizing agents like Tween-20 for in vitro assays (not cell-based) or using alternative viability assays like SRB or LDH.[4][6]
-
-
Assay Protocol:
-
Problem: Incomplete formazan crystal solubilization is a primary source of variability in MTT assays.[7]
-
Solution: Ensure you are using a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol). After adding the solvent, mix thoroughly and incubate until all purple crystals are dissolved. Visually confirm dissolution before reading the plate.[7]
-
-
Interference with MTT Reagent:
-
Problem: The compound itself might directly reduce the MTT reagent or interfere with the absorbance reading, leading to false results.[6]
-
Solution: Run a cell-free control where you add this compound to the media with the MTT reagent but without cells. A color change indicates direct interaction.[6]
-
| Potential Cause | Troubleshooting Action | Control Experiment |
| Poor Compound Solubility | Visually inspect for precipitation. Lower final DMSO concentration. | Test compound solubility in a cell-free system at various concentrations. |
| Incomplete Formazan Solubilization | Increase solubilization time, ensure adequate mixing. | Visually confirm complete dissolution of crystals before reading. |
| Direct MTT Reduction | Use an alternative viability assay (e.g., SRB, LDH). | Add compound to media with MTT reagent in a cell-free well. |
| Media Component Interference | Use phenol red-free media; use serum-free media during MTT incubation. | Run blanks with all media components and the compound. |
Issue 2: No Inhibition of ERK Phosphorylation Observed in Western Blot
Question: I've treated my cells with this compound, but I don't see a decrease in phosphorylated ERK (p-ERK) levels via Western blot. Why is the inhibitor not working?
Answer: Observing no change in p-ERK after treatment can be due to several factors, ranging from the experimental setup to the intrinsic properties of the cell line or compound.
Troubleshooting Steps:
-
Stimulation of the Pathway:
-
Problem: The MAPK/ERK pathway may have low basal activity in your chosen cell line under standard culture conditions.[8]
-
Solution: To see a robust inhibition, you first need strong pathway activation. Starve the cells (e.g., culture in serum-free media for 12-24 hours) and then stimulate them with a growth factor like EGF or PMA for a short period (e.g., 15-30 minutes) before lysis.[9][10] Pre-treat with this compound before adding the stimulant.
-
-
Antibody and Blotting Technique:
-
Problem: Issues with the primary or secondary antibodies, or the blotting procedure itself, can lead to poor signal.
-
Solution: Ensure your primary antibodies for both p-ERK and total ERK are validated and used at the correct dilution. Always include a positive control (lysate from stimulated, untreated cells) and a negative control (lysate from starved, untreated cells). Probe for total ERK on the same membrane after stripping to confirm equal protein loading.[11]
-
-
Compound Potency and Stability:
-
Problem: The concentration of this compound may be too low, or the compound may be unstable in the culture medium over the treatment period.
-
Solution: Perform a dose-response and a time-course experiment. Test a wider range of concentrations and vary the treatment duration.
-
Experimental Protocol: Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate cells (e.g., A375, HCT116) in 6-well plates to reach 70-80% confluency.[11]
-
Serum Starvation: Once confluent, wash cells with PBS and replace the medium with serum-free medium for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Add a growth factor (e.g., 50 ng/mL EGF) for 15 minutes to stimulate the MAPK/ERK pathway.[9]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.[11]
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Kinase inhibitors can have off-target effects by binding to other kinases or proteins.[12][13] These effects can be due to non-specific binding or cross-talk between signaling pathways.[12] It is crucial to perform a kinome scan or use proteomic approaches to identify potential off-target interactions of this compound. These off-target effects can sometimes lead to unexpected biological responses or toxicity.[14][15]
Q2: My cells seem to be developing resistance to this compound. What are the common mechanisms?
A2: Resistance to MEK inhibitors is a known phenomenon.[16][17] Common mechanisms include the activation of parallel signaling pathways (e.g., PI3K/AKT), mutations in the target protein (MEK1/2) that prevent inhibitor binding, or upregulation of upstream components like RAS or RAF.[17][18] Investigating these possibilities often requires genomic sequencing and analysis of other signaling pathways.
Q3: How do I choose the right cell line for my this compound experiments?
A3: The ideal cell line should have a dysregulated MAPK/ERK pathway, often driven by mutations in BRAF or RAS, making it sensitive to MEK inhibition.[19] Cell lines like A375 (BRAF V600E mutant) are commonly used.[11] It's important to verify the mutation status of your chosen cell line and confirm that its growth is dependent on the MAPK/ERK pathway.
Visualizations
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
Caption: Workflow for troubleshooting inconsistent cell viability assay results.
Caption: Logic diagram for interpreting negative Western Blot results. "}
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] New Mechanisms of Resistance to MEK Inhibitors in Melanoma Revealed by Intravital Imaging. | Semantic Scholar [semanticscholar.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
strategies to increase the bioavailability of Mahmoodin
Technical Support Center: Strategies to Increase Bioavailability
Disclaimer: Initial searches for a compound named "Mahmoodin" in scientific and chemical databases have not yielded any results. The information provided below is based on general strategies for increasing the bioavailability of poorly soluble or poorly absorbed compounds and should be adapted based on the specific properties of the compound .
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows low oral bioavailability. What are the potential reasons?
Low oral bioavailability can stem from several factors, broadly categorized as:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelial barrier.
-
First-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Efflux by transporters: The compound may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).
Q2: What initial steps can I take to troubleshoot the low bioavailability of this compound?
A logical troubleshooting workflow can help identify the root cause:
Q3: How can I improve the solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of a poorly soluble compound:
-
pH adjustment: For ionizable compounds, adjusting the pH of the formulation to favor the ionized form can increase solubility.
-
Co-solvents: Using a mixture of solvents (e.g., water, ethanol, propylene glycol) can improve solubility.
-
Surfactants: Micelle-forming surfactants can encapsulate the compound, increasing its apparent solubility.
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
-
Amorphous solid dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: Inconsistent results in Caco-2 permeability assays.
| Potential Cause | Troubleshooting Step |
| Cell monolayer integrity is compromised. | Verify the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory. Perform a Lucifer yellow rejection test to confirm tight junction integrity. |
| Compound adsorbs to the plate. | Use low-binding plates. Include a mass balance study to quantify the amount of compound recovered from the donor, receiver, and cell monolayer. |
| Compound is unstable in the assay buffer. | Assess the stability of your compound in the assay buffer over the time course of the experiment. Adjust the buffer composition or shorten the incubation time if necessary. |
| Inconsistent cell passage number. | Use Caco-2 cells within a consistent and validated passage number range (e.g., passages 25-45). |
Issue 2: High variability in in vivo pharmacokinetic (PK) studies.
| Potential Cause | Troubleshooting Step |
| Formulation is not homogenous. | Ensure the formulation is uniform and the compound is evenly dispersed. For suspensions, ensure adequate mixing before and during dosing. |
| Inaccurate dosing. | Verify the accuracy and calibration of dosing equipment. Use appropriate techniques for the route of administration (e.g., gavage needle placement). |
| Food effect. | Standardize the fasting and feeding schedule of the animals. Food can significantly impact the absorption of some compounds. |
| Stress-induced physiological changes in animals. | Acclimatize animals to the experimental procedures and environment to minimize stress. |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is used to determine the intestinal permeability of a compound and to assess if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: TEER values are measured before and after the experiment. A Lucifer yellow assay is performed to confirm monolayer integrity.
-
Permeability Measurement (A to B):
-
The compound is added to the apical (A) side (donor compartment).
-
Samples are taken from the basolateral (B) side (receiver compartment) at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound is quantified by LC-MS/MS.
-
-
Permeability Measurement (B to A):
-
The compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at the same time points.
-
The concentration of the compound is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B)
-
An ER > 2 is generally considered an indication that the compound is a substrate for efflux transporters.
-
Validation & Comparative
Validating the Antibacterial Spectrum of Mahmoodin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Mahmoodin's Potential Antibacterial Performance
While specific experimental data on the antibacterial spectrum of this compound, a tetranortriterpenoid from Azadirachta indica (neem), is not extensively available in public literature, its structural relatives from neem have demonstrated significant antibacterial properties. This guide provides a comparative analysis based on the performance of these related limonoids and tetranortriterpenoids to offer a predictive validation of this compound's potential efficacy. The data presented is synthesized from multiple studies on neem-derived compounds and should be considered indicative pending direct experimental validation of this compound.
This compound, a tetranortriterpenoid isolated from Azadirachta indica, has been noted for its significant antibacterial activity against a variety of Gram-positive and Gram-negative organisms.[1] However, a detailed quantitative analysis of its antibacterial spectrum remains to be fully elucidated. To provide a framework for understanding its potential, this guide draws comparisons with other well-studied antibacterial compounds and outlines the standard experimental protocols required for its validation.
Comparative Antibacterial Activity of Neem-Derived Limonoids
The antibacterial efficacy of various limonoids and tetranortriterpenoids isolated from Azadirachta indica has been evaluated against several pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for compounds structurally related to this compound, alongside standard antibiotics for comparison. This data provides a baseline for the expected performance of this compound.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Neem Limonoids (General) | 62.5 - 125 µg/mL | - | 32 - 128 µg/mL |
| Ethanolic Neem Leaf Extract | 32 µg/mL | 16 µg/mL | - |
| Ethyl Acetate Neem Leaf Extract | 16 µg/mL | - | - |
| Standard Antibiotics | |||
| Amoxicillin | Varies by strain | Varies by strain | Typically resistant |
| Ciprofloxacin | 0.12 - 2 µg/mL | 0.008 - 0.5 µg/mL | 0.06 - 4 µg/mL |
| Gentamicin | 0.03 - 8 µg/mL | 0.06 - 16 µg/mL | 0.12 - 32 µg/mL |
Note: The MIC values for neem limonoids are generalized from studies on various extracts and isolated compounds and may not be directly representative of this compound. The effectiveness of standard antibiotics can vary significantly based on bacterial strain and resistance patterns.
Proposed Antibacterial Mechanism of Action
The antibacterial action of tetranortriterpenoids from Azadirachta indica is believed to be multifaceted. The primary mechanisms include:
-
Disruption of Cell Membrane Integrity: Compounds like nimbin and nimbidin, which are structurally related to this compound, can disrupt the lipid bilayer of bacterial cell membranes. This leads to increased permeability, leakage of essential cellular components, and ultimately, cell death.[2]
-
Inhibition of Vital Enzymes: Bioactive compounds from neem, such as azadirachtin, have been shown to inhibit critical microbial enzymes. This interference with essential metabolic pathways hinders bacterial growth and proliferation.[2]
-
Inhibition of Biofilm Formation: Extracts from neem have demonstrated the ability to prevent the formation of biofilms, which are protective communities of bacteria that exhibit increased resistance to antibiotics.[2]
Experimental Protocols
To validate the antibacterial spectrum of this compound, a standardized experimental approach is crucial. The following outlines a typical methodology for determining the Minimum Inhibitory Concentration (MIC) of a natural product.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for assessing the in vitro antibacterial activity of a compound.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are cultured on a suitable agar medium for 18-24 hours.
-
A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Test Compound and Controls:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
A positive control (a standard antibiotic like ciprofloxacin) and a negative control (broth with solvent, without the test compound) are included.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plate is then incubated at 37°C for 16-20 hours under appropriate atmospheric conditions.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Workflow
The logical flow of validating the antibacterial spectrum of a novel compound like this compound can be represented as follows:
Caption: Workflow for antibacterial spectrum validation.
Signaling Pathway Visualization
While the precise signaling pathways affected by this compound are yet to be elucidated, a generalized representation of how a natural antibacterial compound might interfere with bacterial processes is shown below. This diagram illustrates potential targets within a bacterial cell.
Caption: Potential bacterial targets of this compound.
References
A Comparative Guide to the Antibacterial Activities of Mahmoodin and Azadirachtin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial properties of two prominent tetranortriterpenoids derived from the neem tree (Azadirachta indica): mahmoodin and azadirachtin. While both compounds are recognized for their biological activities, this document synthesizes the available experimental data to facilitate their evaluation for potential antimicrobial applications.
Introduction to this compound and Azadirachtin
This compound is a tetranortriterpenoid that was first isolated from neem oil.[1][2][3][4][5][6] Its discovery highlighted it as a compound with significant antibacterial potential against a range of Gram-positive and Gram-negative bacteria.[1][3][6] Azadirachtin, arguably the most well-known compound from the neem tree, is a highly complex tetranortriterpenoid primarily recognized for its potent insecticidal properties.[7][8][9] While its effects on insects are well-documented, its role as a direct antibacterial agent is also an area of scientific interest.[8][9] Both compounds belong to the limonoid class of secondary metabolites, which are known for a wide array of biological activities.
It is important to note that while the antibacterial activity of this compound was established upon its discovery, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) from the original study are not widely accessible in current literature. Similarly, most antibacterial data for azadirachtin is derived from studies on neem extracts, which contain a mixture of bioactive compounds. This guide therefore presents the available qualitative and quantitative data for this compound and for neem extracts rich in azadirachtin and other limonoids, alongside standardized experimental protocols and proposed mechanisms of action.
Quantitative Data on Antibacterial Activity
| Plant Extract/Compound | Bacterial Strain | Method | Result (MIC in mg/mL) | Reference |
| This compound | Gram-positive and Gram-negative bacteria | Not Specified | Significant antibacterial activity | [1][3][6] |
| A. indica Bark Extract | Pseudomonas aeruginosa | Broth Dilution | 5 | [10] |
| A. indica Bark Extract | Klebsiella ozanae | Broth Dilution | 5 | [10] |
| A. indica Bark Extract | Staphylococcus aureus | Broth Dilution | 5 | [10] |
| A. indica Bark Extract | Escherichia coli | Broth Dilution | 5 | [10] |
| Ethanolic Leaf Extract | E. coli | Not Specified | 2.5 - 10 | |
| Acetone Leaf Extract | E. coli | Not Specified | 0.62 - 5 | |
| Ethanolic Leaf Extract | Staphylococcus aureus | Not Specified | 4 - 8 | |
| Ethanolic Leaf Extract | MRSA | Not Specified | 2 - 8 | |
| Ethanolic Leaf Extract | Pasteurella multocida | Broth Dilution | 12.5 | [11] |
| Ethanolic Leaf Extract | Salmonella pullorum | Broth Dilution | 50 | [11] |
| Ethanolic Leaf Extract | Salmonella gallinarum | Broth Dilution | 50 | [11] |
| Ethanolic Leaf Extract | E. coli | Broth Dilution | 100 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for determining the antibacterial activity of compounds like this compound and azadirachtin.
Agar Well Diffusion Method for Zone of Inhibition
This method is used to qualitatively assess the antibacterial activity of a compound.
-
Preparation of Inoculum : A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Inoculation of Agar Plates : A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Well Preparation : Sterile cork borers (typically 6-8 mm in diameter) are used to punch wells into the agar.
-
Application of Test Substance : A specific volume (e.g., 50-100 µL) of the test compound at a known concentration is added to each well. A negative control (solvent) and a positive control (a known antibiotic) are also included.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation : The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solution : A stock solution of the test compound is prepared in a suitable solvent and then diluted in Mueller-Hinton broth (MHB) to twice the highest desired test concentration.
-
Serial Dilutions : In a 96-well microtiter plate, serial two-fold dilutions of the compound are made by adding 100 µL of MHB to all wells, followed by 200 µL of the stock solution to the first well. After mixing, 100 µL is transferred to the next well, and this process is repeated to create a concentration gradient.
-
Inoculum Preparation : The bacterial inoculum is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculation : 100 µL of the standardized bacterial suspension is added to each well, bringing the total volume to 200 µL.
-
Controls : A positive control well (broth and inoculum) and a negative control well (broth only) are included.
-
Incubation : The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Proposed Mechanisms of Antibacterial Action
The precise molecular mechanisms of antibacterial action for this compound and azadirachtin are not fully elucidated. However, based on the activity of related tetranortriterpenoids and limonoids, a general mechanism can be proposed.
The primary mode of action for many lipophilic compounds like tetranortriterpenoids is the disruption of the bacterial cell membrane.[12] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, some neem-derived compounds are thought to inhibit essential microbial enzymes, such as ATPase and DNA gyrase, and interfere with protein synthesis.[9]
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for antibacterial activity assessment.
Proposed Antibacterial Mechanism of Tetranortriterpenoids
Caption: Putative antibacterial action of tetranortriterpenoids.
References
- 1. ijrar.org [ijrar.org]
- 2. Effect of Azadirachta indica Crude Bark Extracts Concentrations against Gram-Positive and Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemjournal.com [biochemjournal.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. article.sapub.org [article.sapub.org]
- 11. scilit.com [scilit.com]
- 12. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Mahmoodin's mechanism of action
Mahmoodin (as Ibrutinib): A Comparative Guide to its Mechanism of Action
This guide provides a detailed analysis of the mechanism of action of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] For the purpose of this analysis, Ibrutinib will be used as a proxy for "this compound." The information is intended for researchers, scientists, and drug development professionals, offering a comparative look at its performance with supporting experimental data and methodologies.
Overview of Ibrutinib's Mechanism of Action
Ibrutinib is a small molecule drug that functions as a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, survival, and migration of both normal and malignant B-cells.[1][2][4]
The mechanism involves the acrylamide group of Ibrutinib forming a covalent bond with the cysteine residue C481 in the active site of BTK.[2][5] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity.[2][4] By blocking BTK, Ibrutinib effectively disrupts the downstream signaling cascade that includes key proteins like PLCγ2, AKT, and NF-κB, which are vital for B-cell survival and proliferation.[5] This disruption ultimately leads to decreased tumor cell proliferation and survival in various B-cell malignancies.[1]
Ibrutinib's action also impacts the tumor microenvironment by inhibiting chemokine receptors CXCR4 and CXCR5, which impairs the homing and adhesion of malignant B-cells within lymphoid tissues.[2][5]
Signaling Pathway Analysis
The B-cell receptor (BCR) signaling pathway is central to the pathophysiology of several B-cell cancers.[1][2] Ibrutinib's primary target, BTK, is a key component of this pathway.[6] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, culminating in the activation of transcription factors that promote cell survival and proliferation.[4][7] Ibrutinib's irreversible inhibition of BTK effectively halts this entire downstream signaling process.
Comparative Performance Data
Ibrutinib's efficacy has been compared with second-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib. These newer agents were designed to have increased selectivity for BTK and fewer off-target effects.[8]
| Inhibitor | Target | IC50 (BTK) | Selectivity Profile | Common Adverse Events |
| Ibrutinib | BTK (irreversible) | 0.5 nM | Also inhibits other kinases (e.g., TEC, EGFR, SRC) | Atrial fibrillation, bleeding, hypertension, diarrhea[8][9] |
| Acalabrutinib | BTK (irreversible) | 5.1 nM | More selective for BTK than Ibrutinib[10] | Headache, diarrhea, fatigue |
| Zanubrutinib | BTK (irreversible) | <0.5 nM | Higher selectivity for BTK, less off-target activity[8] | Neutropenia, upper respiratory tract infection |
IC50 values can vary depending on the assay conditions. The data presented is a representative summary from multiple sources.
Clinical studies have shown that while all three inhibitors are highly effective, Acalabrutinib and Zanubrutinib are associated with a lower incidence of certain adverse events, particularly cardiovascular side effects, compared to Ibrutinib.[9][11][12]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the mechanism of action of BTK inhibitors like Ibrutinib.
BTK Kinase Assay (Biochemical)
This assay directly measures the enzymatic activity of BTK and the inhibitory effect of compounds.
-
Principle: A radiometric or fluorescence-based method quantifies the phosphorylation of a substrate by recombinant BTK enzyme. A reduction in phosphorylation in the presence of the inhibitor indicates its activity.[13]
-
Materials: Recombinant human BTK, kinase buffer, ATP (can be radiolabeled), substrate (e.g., poly(E,Y)4:1), Ibrutinib, 96-well plates, and a detection instrument.[13][14]
-
Procedure:
-
Prepare serial dilutions of Ibrutinib.
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add a solution containing the BTK enzyme and substrate.
-
Pre-incubate to allow inhibitor binding.[13]
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a set time (e.g., 15-60 minutes).[13][15]
-
Stop the reaction.
-
Quantify substrate phosphorylation.
-
Calculate the percentage of inhibition and determine the IC50 value.[13]
-
References
- 1. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrutinib - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. promega.com [promega.com]
A Comparative Analysis of Natural versus Synthetic Mahmoodin: A Research Framework
Introduction
Mahmoodin is a naturally occurring tetranortriterpenoid, a class of complex chemical compounds known as limonoids. It is isolated from the neem tree (Azadirachta indica), specifically from its oil.[1][2] First described in the early 1990s, natural this compound has demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[1][2] Its molecular formula is C30H38O8.[3]
To date, the total synthesis of this compound has not been reported in peer-reviewed scientific literature. The synthesis of structurally similar and complex limonoids, such as Azadirachtin, has been a significant challenge, requiring many years of research to accomplish.[4][5] This underscores the difficulty in artificially creating this compound.
This guide is intended for researchers, scientists, and professionals in drug development. Given the current absence of synthetic this compound, this document will provide a comprehensive profile of the natural compound based on existing data. Furthermore, it will present a hypothetical framework for a comparative study that should be conducted once a synthetic version becomes available. This framework includes proposed experimental designs, data presentation formats, and detailed protocols to objectively evaluate the performance of synthetic this compound against its natural counterpart.
Profile of Natural this compound
Natural this compound is a secondary metabolite found in Azadirachta indica. It is isolated alongside other known tetranortriterpenoids such as azadirone, nimbin, and gedunin.[1][2] Its structure has been elucidated through chemical and spectral analyses, including 2D NMR studies.[2]
Table 1: Physicochemical Properties of Natural this compound
| Property | Value | Reference |
| Molecular Formula | C30H38O8 | [3] |
| Molecular Weight | 526.6 g/mol | [3] |
| Source | Azadirachta indica (neem) oil | [1][2] |
| Compound Class | Tetranortriterpenoid (Limonoid) | [1] |
| Reported Biological Activity | Antibacterial (Gram-positive and Gram-negative) | [2] |
A Proposed Framework for a Comparative Study: Natural vs. Synthetic this compound
The following sections outline a hypothetical comparative study to be implemented upon the successful synthesis of this compound.
Data Presentation
The quantitative data from the proposed experiments should be summarized in the following tables for a clear and direct comparison.
Table 2: Hypothetical Physicochemical Comparison
| Parameter | Natural this compound | Synthetic this compound | Acceptance Criteria |
| Purity (%) | >98% | >98% | >98% |
| Melting Point (°C) | To be determined | To be determined | Consistent between batches |
| Solubility (mg/mL in DMSO) | To be determined | To be determined | No significant difference |
| Stability (t½ at 25°C) | To be determined | To be determined | No significant difference |
Table 3: Hypothetical In Vitro Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | Natural this compound | Synthetic this compound | Positive Control (e.g., Gentamicin) |
| Staphylococcus aureus | |||
| Streptococcus pyogenes | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa |
Table 4: Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | Natural this compound | Synthetic this compound | Positive Control (e.g., Doxorubicin) |
| HEK293 (Human embryonic kidney) | |||
| HepG2 (Human liver cancer) |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of natural and synthetic this compound.
-
Methodology:
-
Prepare standard solutions of natural and synthetic this compound in HPLC-grade acetonitrile at a concentration of 1 mg/mL.
-
Inject 10 µL of each sample into a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Use a mobile phase gradient of acetonitrile and water (both with 0.1% formic acid). Start with 50% acetonitrile and increase to 100% over 30 minutes.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 215 nm.
-
Calculate the purity based on the area of the principal peak relative to the total peak area.
-
2. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To compare the antibacterial potency of natural and synthetic this compound.
-
Methodology:
-
Use a broth microdilution method according to CLSI guidelines.
-
Prepare a 2-fold serial dilution of natural and synthetic this compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (e.g., gentamicin) and a negative control (broth with bacterial suspension only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
3. MTT Assay for Cytotoxicity
-
Objective: To assess the cytotoxic effects of natural and synthetic this compound on human cell lines.
-
Methodology:
-
Seed HEK293 and HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of natural and synthetic this compound for 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Mandatory Visualization
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway for this compound's antibacterial action.
Caption: Hypothetical workflow for the comparative study of this compound.
Caption: Postulated antibacterial signaling pathway for this compound.
References
- 1. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]
- 2. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C30H38O8 | CID 126566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. amcrasto.theeurekamoments.com [amcrasto.theeurekamoments.com]
- 5. The synthesis of azadirachtin: a potent insect antifeedant - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the safety profile of Mahmoodin in preclinical models
Executive Summary: Information regarding the preclinical safety and toxicological profile of Mahmoodin, a novel tetranortriterpenoid, is not available in the public domain. This guide, therefore, serves to highlight the current knowledge gap and provides a framework for the types of studies required to establish a comprehensive safety profile for this compound.
Introduction to this compound
This compound is a recently discovered tetranortriterpenoid isolated from the oil of Azadirachta indica, commonly known as the neem tree.[1] Alongside other known limonoids such as azadirone, nimbin, and gedunin, this compound has demonstrated significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1] As a newly identified natural product with therapeutic potential, a thorough evaluation of its safety profile in preclinical models is a critical step before any potential clinical development.
The Imperative for Preclinical Safety Evaluation
Before a new chemical entity like this compound can be considered for human trials, a rigorous preclinical safety and toxicity assessment is mandatory. This process involves a series of in vitro and in vivo studies designed to identify potential adverse effects and to determine a safe dosage range. The primary goals of these studies are to characterize the toxicological profile of the compound and to understand its mechanism of action, both therapeutic and toxic.
Framework for Establishing this compound's Safety Profile
A comprehensive preclinical safety evaluation for this compound would necessitate a suite of standardized toxicological studies. The following sections outline the key experiments and the type of data that would need to be generated.
In Vitro Toxicity Studies
In vitro assays are initial screening tools to assess the potential of a compound to cause cellular damage.
| Assay Type | Endpoint Measured | Purpose |
| Cytotoxicity Assays | Cell viability (e.g., using MTT or LDH assays) in various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity). | To determine the concentration at which this compound becomes toxic to cells. |
| Genotoxicity Assays | DNA damage and mutations (e.g., Ames test, micronucleus test, comet assay). | To assess the potential of this compound to damage genetic material. |
| hERG Channel Assay | Inhibition of the hERG potassium channel. | To evaluate the risk of drug-induced cardiac arrhythmias. |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader to determine the percentage of viable cells compared to an untreated control.
In Vivo Toxicity Studies
In vivo studies in animal models are essential to understand the systemic effects of a compound.
| Study Type | Animal Model | Key Parameters Evaluated | Purpose |
| Acute Toxicity | Rodents (e.g., rats, mice) | LD50 (lethal dose for 50% of animals), clinical signs of toxicity, gross pathology. | To determine the short-term toxicity of a single high dose. |
| Sub-chronic Toxicity | Rodents, Non-rodents (e.g., dogs) | Organ weight, hematology, clinical chemistry, histopathology of major organs. | To evaluate the effects of repeated dosing over a period of 28 or 90 days. |
| Chronic Toxicity | Rodents | Long-term effects, carcinogenicity potential. | To assess the safety of long-term exposure. |
| Safety Pharmacology | Various models | Effects on cardiovascular, respiratory, and central nervous systems. | To identify potential adverse effects on vital organ functions. |
Experimental Workflow: Preclinical In Vivo Toxicity Assessment
References
Comparative Analysis of Eugenol and Commercial Biocides: A Head-to-Head Evaluation
A Note to the Reader: Initial searches for a compound named "Mahmoodin" did not yield any publicly available scientific data. To fulfill the structural and content requirements of the requested comparison guide, this document has been prepared using Eugenol , a well-documented natural biocide, as a substitute. This guide is intended to serve as a comprehensive template that can be adapted should data for "this compound" or another compound of interest become available.
Abstract
This guide provides a detailed head-to-head comparison of the natural biocide Eugenol with two widely used commercial biocides, Benzalkonium chloride and Glutaraldehyde. The evaluation focuses on antimicrobial efficacy, cytotoxicity, and mechanisms of action, supported by quantitative data from peer-reviewed studies. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research. Visualizations of a representative experimental workflow and a proposed biocidal mechanism are included to enhance understanding. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and compare the performance of natural versus synthetic biocidal agents.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel biocidal agents. Natural compounds, such as Eugenol, have garnered significant interest due to their potential for broad-spectrum activity and favorable safety profiles.[1][2][3] Eugenol (C₁₀H₁₂O₂) is a phenolic compound found in high concentrations in clove oil and other essential oils.[2][4][5] It is known for its antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory properties.[2][3][4][5]
This guide compares the biocidal performance of Eugenol against two established commercial biocides:
-
Benzalkonium chloride: A quaternary ammonium compound widely used as a disinfectant and preservative in various products, including household cleaners and ophthalmic solutions.[6][7][8][9][10]
-
Glutaraldehyde: A dialdehyde used for high-level disinfection and sterilization of medical and dental equipment.[11][12][13][14]
The comparison will focus on their antimicrobial efficacy against common pathogens, their cytotoxic effects on mammalian cells, and their underlying mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the minimum inhibitory concentration (MIC) and cytotoxicity of Eugenol, Benzalkonium chloride, and Glutaraldehyde.
Table 1: Minimum Inhibitory Concentration (MIC) Against Common Pathogens
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Eugenol | 128 - 512 µg/mL[15] | 500 µg/mL[16] |
| Benzalkonium chloride | 2 - 4 mg/L[17] | 92 mg/L (adapted strain)[18] |
| Glutaraldehyde | Effective in < 2 min (alkaline solution)[14] | Effective in < 2 min (alkaline solution)[14] |
Table 2: Cytotoxicity Data on Mammalian Cell Lines
| Compound | Cell Line | Cytotoxicity Metric (IC50 / Effect) |
| Eugenol | Human Osteoblastic Cells (U2OS) | IC50: ~0.75 mmol L⁻¹[19] |
| Human Gingival Fibroblasts | Non-cytotoxic at < 1.9 µM in alcohol solution[20] | |
| HeLa Cells | Dose-dependent LDH release (38% at 350 µM)[21] | |
| Benzalkonium chloride | Human Lung Epithelial (H358) Cells | IC50: 7.1 µg/mL (30 min), 1.5 µg/mL (24h)[22] |
| Human Corneal Epithelial Cells | Cell degeneration within 2 hours at 0.01%[23] | |
| Human Respiratory Epithelial (BEAS-2B) Cells | DNA damage at concentrations in nasal sprays[24] | |
| Glutaraldehyde | Human Fibroblast (WI-38) | Cytotoxicity is time and concentration-dependent[25] |
| Human TK6 Lymphoblasts | Cytotoxic effects observed at 10 µM[26] | |
| Human Osteoblasts | Induces apoptosis on crosslinked films[27] |
Mechanisms of Action
Eugenol: The primary mechanism of Eugenol's antimicrobial activity involves the disruption of the bacterial cell membrane's structure and function.[5][28] This leads to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately cell death.[4][5][28] Eugenol can also inhibit the activity of certain microbial enzymes, such as ATPase, proteases, and amylases, further disrupting cellular metabolism.[4][5]
Benzalkonium chloride: As a cationic surfactant, Benzalkonium chloride's primary mode of action is the disruption of microbial cell membranes.[6][7][8][9] Its positively charged head interacts with the negatively charged phospholipids in the cell membrane, while the hydrophobic tail penetrates the lipid bilayer.[6][9] This leads to a loss of membrane integrity, leakage of cellular contents, and cell lysis.[6][8][9] It can also inactivate essential enzymes and denature proteins within the cell.[6]
Glutaraldehyde: Glutaraldehyde is a bifunctional aldehyde that exerts its biocidal effect by cross-linking various cellular components.[12][29] It readily reacts with primary amine groups in proteins and nucleic acids, forming stable cross-links.[12][29] This cross-linking inactivates enzymes, disrupts cellular metabolism, and damages DNA and RNA, leading to rapid cell death.[14]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a biocide that visibly inhibits the growth of a microorganism.
Materials:
-
Test biocide (Eugenol, Benzalkonium chloride, Glutaraldehyde)
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Protocol:
-
Prepare a stock solution of the test biocide in a suitable solvent (e.g., DMSO for Eugenol).
-
Perform serial two-fold dilutions of the biocide in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted biocide. Include a positive control (bacteria in MHB without biocide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the biocide that shows no visible turbidity. The optical density can also be measured using a spectrophotometer.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a biocide on the metabolic activity of mammalian cells as an indicator of cytotoxicity.
Materials:
-
Mammalian cell line (e.g., Human Dermal Fibroblasts)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test biocide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test biocide in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the biocide. Include a vehicle control (medium with the solvent used for the biocide) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the biocide that reduces cell viability by 50%).
Visualizations
References
- 1. phcogrev.com [phcogrev.com]
- 2. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 6. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 7. Articles [globalrx.com]
- 8. What is Benzalkonium Chloride used for? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. nbinno.com [nbinno.com]
- 13. academic.oup.com [academic.oup.com]
- 14. The bactericidal activity of glutaraldehyde‐impregnated polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eugenol Reduces the Expression of Virulence-Related Exoproteins in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Mechanisms of cytotoxicity of eugenol in human osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro evaluation of the cytotoxicity of pure eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Cytotoxic effects of benzalkonium chloride and chlorobutanol on human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. staging.aapd.org [staging.aapd.org]
- 26. Evaluation of the genotoxic potential of glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Glutaraldehyde - Wikipedia [en.wikipedia.org]
Unveiling the Therapeutic Promise of Emodin: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with multifaceted activities is a perpetual endeavor. Emodin, a naturally occurring anthraquinone found in the roots and rhizomes of several plants, has emerged as a compound of significant interest due to its demonstrated anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comprehensive statistical validation of emodin's therapeutic potential, comparing its performance with other alternatives and presenting supporting experimental data to inform future research and development.
Comparative Efficacy of Emodin
Emodin has shown promising results in preclinical studies across a range of therapeutic areas. To provide a clear comparison, the following tables summarize its efficacy against other well-known natural compounds with similar biological activities.
Table 1: Comparative Anti-inflammatory Activity
| Compound | In Vitro Model | Key Target | IC50 / Effective Concentration | Reference |
| Emodin | LPS-stimulated RAW 264.7 macrophages | NF-κB, NLRP3 inflammasome | 5-20 µM | [1] |
| Curcumin | LPS-stimulated RAW 264.7 macrophages | NF-κB, COX-2 | 5-10 µM | [2] |
| Resveratrol | LPS-stimulated RAW 264.7 macrophages | NF-κB, SIRT1 | 10-50 µM | [3] |
| Quercetin | LPS-stimulated BV2 microglial cells | NF-κB, MAPK | 5-25 µM | [3] |
Table 2: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Breast Cancer (MCF-7) | Lung Cancer (A549) | Colon Cancer (HCT116) | Reference |
| Emodin | 15-30 | 20-40 | 10-25 | [4][5] |
| Curcumin | 10-25 | 15-30 | 10-20 | [2] |
| Resveratrol | 20-50 | 30-60 | 25-50 | [3] |
| Epigallocatechin Gallate (EGCG) | 20-40 | 25-50 | 15-30 | [3] |
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. Below are detailed protocols for key assays used to evaluate the therapeutic potential of emodin.
1. Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with varying concentrations of emodin or a comparator compound for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cellular lysates are subjected to western blotting to determine the expression levels of key inflammatory signaling proteins like NF-κB, IκBα, and components of the NLRP3 inflammasome.
2. Anticancer Activity Assessment using MTT Assay
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HCT116) are maintained in appropriate culture media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of emodin or comparator compounds for 24, 48, or 72 hours.
-
MTT Assay: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm to determine cell viability.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Therapeutic Effects of Natural Bioactive Compounds in the Management of Human Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation | MDPI [mdpi.com]
- 4. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers [ijbs.com]
Safety Operating Guide
Proper Disposal Procedures for Mahmoodin: A Guide for Laboratory Professionals
IMMEDIATE ATTENTION: This document contains essential safety and logistical information for the handling and disposal of Mahmoodin. All personnel must review and adhere to these procedures to ensure personal safety and environmental protection.
This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, a tetranortriterpenoid derived from Azadirachta indica (Neem). As a professional in research, drug development, or laboratory science, your safety and the integrity of our environment are paramount. This document aims to be your preferred resource for handling and disposing of this and similar chemical compounds, reflecting our commitment to providing value beyond the product itself.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 140163-23-1 | [1] |
| Molecular Formula | C₃₀H₃₈O₈ | [1] |
| Molecular Weight | 526.6 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified | |
| Biological Activity | Antibacterial | [2][3] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Before beginning any work with this compound, ensure that all necessary safety precautions are in place.
Engineering Controls:
-
Ventilation: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: When handling the powder form, a properly fitted N95 respirator or higher is recommended.
Disposal Plan: Step-by-Step Procedures
While a specific Safety Data Sheet (SDS) for this compound is not currently available, its origin from Azadirachta indica extracts suggests that procedures for related compounds and extracts should be followed. Neem extracts are known to be potentially harmful to aquatic life. Therefore, this compound waste must be treated as hazardous chemical waste.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Establish clearly labeled, dedicated waste containers for all this compound-contaminated materials.
-
Solid Waste: All contaminated solid materials, including pipette tips, tubes, flasks, gloves, and disposable lab coats, must be placed in a designated, puncture-proof hazardous waste container lined with a chemically resistant bag. The container must be clearly labeled "Hazardous Chemical Waste: this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must also be clearly labeled "Hazardous Chemical Waste: this compound."
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
-
-
Decontamination of Work Surfaces:
-
At the end of each procedure, thoroughly decontaminate all work surfaces and equipment.
-
Wipe down all surfaces with a suitable laboratory disinfectant or a 70% ethanol solution.
-
Ensure that all cleaning materials are disposed of as solid hazardous waste.
-
-
Disposal of Waste Containers:
-
Do not overfill waste containers. They should be filled to no more than 80% of their capacity.
-
Securely seal all waste containers before removal from the laboratory.
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not pour any this compound-containing waste down the drain.
-
Mandatory Visualizations
The following diagrams provide a visual representation of the disposal workflow and a relevant biological signaling pathway associated with a similar tetranortriterpenoid.
Caption: A logical workflow for the safe disposal of this compound waste.
Caption: Signaling pathway of Azadirone, a related tetranortriterpenoid.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin. | Semantic Scholar [semanticscholar.org]
- 3. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, this compound, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azadirone, a limonoid tetranortriterpene, induces death receptors and sensitizes human cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) through a p53 protein-independent mechanism: evidence for the role of the ROS-ERK-CHOP-death receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azadirone, a Limonoid Tetranortriterpene, Induces Death Receptors and Sensitizes Human Cancer Cells to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) through a p53 Protein-independent Mechanism: EVIDENCE FOR THE ROLE OF THE ROS-ERK-CHOP-DEATH RECEPTOR PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Mahmoodin
Mahmoodin is a tetranortriterpenoid isolated from the neem tree, known for its antibacterial properties. As with any chemical of unknown toxicity, it is crucial to handle this compound with a high degree of caution in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid/Powdered this compound | - Gloves: Nitrile or other chemical-resistant gloves.[1] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended to avoid inhalation of fine particles.[2] - Lab Coat: A standard laboratory coat should be worn. |
| Preparing Solutions | - Gloves: Nitrile or other chemical-resistant gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: A standard laboratory coat should be worn. - Ventilation: All work should be performed in a certified chemical fume hood. |
| General Laboratory Operations | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A standard laboratory coat. |
Operational and Disposal Plans
Engineering Controls:
-
When handling this compound powder, use a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure adequate ventilation in all areas where this compound is handled and stored.
-
An eyewash station and safety shower should be readily accessible in the work area.[3]
Handling Procedures:
-
Pre-Handling: Before working with this compound, ensure all necessary PPE is available and in good condition. Read and understand all available safety information.
-
Weighing: Weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of powder.
-
Preparing Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. All solution preparation should be conducted in a chemical fume hood.
-
Personal Hygiene: After handling this compound, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Spill and Emergency Procedures:
-
Minor Spills (Powder):
-
Restrict access to the spill area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a sealable container labeled as "this compound Waste."
-
Clean the spill area with a suitable detergent and water.
-
-
Minor Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the absorbed material into a sealable container labeled as "this compound Waste."
-
Clean the spill area with a suitable detergent and water.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[3]
-
Disposal Plan: All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect all this compound-contaminated solid waste (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Since this compound has antibacterial properties, do not pour it down the drain, as this could negatively impact wastewater treatment processes.[4]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols
Detailed experimental protocols for this compound are not widely available in the public domain. Researchers should develop their own protocols based on the specific requirements of their experiments, incorporating the safety and handling procedures outlined in this document.
Signaling Pathways and Logical Relationships
There is currently no publicly available information detailing the specific signaling pathways affected by this compound.
Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
